molecular formula C13H15FO3 B1325916 Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate CAS No. 898752-55-1

Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate

Cat. No.: B1325916
CAS No.: 898752-55-1
M. Wt: 238.25 g/mol
InChI Key: YLVFHPYTOIXPHY-UHFFFAOYSA-N
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Description

Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate is a useful research compound. Its molecular formula is C13H15FO3 and its molecular weight is 238.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO3/c1-3-17-13(16)7-6-12(15)10-5-4-9(2)11(14)8-10/h4-5,8H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVFHPYTOIXPHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=C(C=C1)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645591
Record name Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutanoate
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Molecular Weight

238.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898752-55-1
Record name Ethyl 3-fluoro-4-methyl-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898752-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutanoate
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URL https://comptox.epa.gov/dashboard/DTXSID00645591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 898752-55-1 [1]

Executive Summary

Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate (CAS 898752-55-1 ) is a specialized fluorinated building block utilized in the synthesis of advanced pharmaceutical intermediates.[1] Belonging to the class of


-keto esters, it serves as a critical scaffold for introducing the 3-fluoro-4-methylphenyl  moiety—a structural motif increasingly favored in medicinal chemistry to modulate metabolic stability and lipophilicity via the "fluorine effect."[1]

This guide provides a rigorous technical analysis of its chemical properties, synthetic architecture, and handling protocols, designed for researchers requiring high-purity synthesis and application data.[1]

Chemical Specifications & Identity

PropertySpecification
CAS Number 898752-55-1
IUPAC Name Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutanoate
Molecular Formula

Molecular Weight 238.26 g/mol
Structural Class Fluorinated

-keto ester
Physical State Viscous oil or low-melting solid (dependent on purity)
Solubility Soluble in EtOAc, DCM, MeOH; Insoluble in water
Key Isomer 3-Fluoro-4-methyl (Must be distinguished from 4-fluoro-3-methyl isomer, CAS 898752-61-9)

Synthetic Architecture

The synthesis of Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate is a biphasic workflow governed by regioselective Friedel-Crafts acylation followed by Fischer esterification .[1]

Mechanistic Pathway

The core challenge is achieving regioselectivity during the acylation of 2-fluorotoluene .[1]

  • Directing Effects : The methyl group is a strong ortho/para activator.[1] The fluorine atom is a deactivator but an ortho/para director.[1]

  • Steric Control : Substitution ortho to the methyl group (C2) is blocked by the fluorine atom.[1] Substitution ortho to the fluorine (C3) is sterically crowded.[1]

  • Result : The electrophilic succinyl cation attacks the position para to the methyl group (C4), yielding the desired 4-(3-fluoro-4-methylphenyl) substitution pattern.[1]

Reaction Scheme Visualization

SynthesisPathway SM1 2-Fluorotoluene (Start) Inter Intermediate Acid (CAS 898765-91-8) SM1->Inter AlCl3, DCM Friedel-Crafts Acylation (Regioselective para-to-Me) SM2 Succinic Anhydride SM2->Inter Product Ethyl 4-(3-fluoro-4-methylphenyl)- 4-oxobutyrate (CAS 898752-55-1) Inter->Product EtOH, H2SO4 (cat) Fischer Esterification Reflux

Figure 1: Synthetic pathway from 2-fluorotoluene to the target ethyl ester.[1]

Experimental Protocols

Phase 1: Synthesis of 4-(3-fluoro-4-methylphenyl)-4-oxobutyric acid

Rationale : Direct acylation of the aromatic ring establishes the carbon skeleton.[1] Aluminum chloride (


) is used in stoichiometric excess (2.2 equiv) because the product ketone complexes with the Lewis acid, deactivating the catalyst.[1]

Protocol :

  • Setup : Flame-dry a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, addition funnel, and

    
     inlet.
    
  • Solvent Charge : Add Succinic Anhydride (10.0 g, 100 mmol) and anhydrous Dichloromethane (DCM) (150 mL).

  • Catalyst Addition : Cool to 0°C. Add

    
      (29.3 g, 220 mmol) portion-wise over 20 minutes. Note: Exothermic evolution of HCl gas.[1]
    
  • Substrate Addition : Add 2-Fluorotoluene (12.1 g, 110 mmol) dropwise. Maintain internal temperature

    
     to maximize regioselectivity.
    
  • Reaction : Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).[1]

  • Quench : Pour the reaction mixture slowly into Ice/HCl (conc) slush to hydrolyze aluminum complexes.

  • Isolation : Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification : Recrystallize the crude solid from Toluene/Hexane to obtain the Intermediate Acid (CAS 898765-91-8).[1]

Phase 2: Esterification to Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate

Rationale : Acid-catalyzed esterification is preferred over alkylation (using EtI) for cost-efficiency and scalability.[1]

Protocol :

  • Reaction : Dissolve the Intermediate Acid (10.0 g) in absolute Ethanol (100 mL). Add

    
      (conc, 1.0 mL) as catalyst.[1]
    
  • Reflux : Heat to reflux (

    
    ) for 8 hours. Use a Dean-Stark trap if possible to remove water and drive equilibrium, though excess EtOH usually suffices.[1]
    
  • Workup : Concentrate EtOH under reduced pressure. Dilute residue with EtOAc (100 mL) and wash with sat.[1]

    
     (to remove unreacted acid) and brine.[1]
    
  • Final Purification : The crude oil is typically

    
     pure.[1] For analytical grade, perform flash column chromatography (Silica, 10-20% EtOAc in Hexanes).[1]
    

Analytical Characterization (QC)[2]

To validate the identity of CAS 898752-55-1, the following spectral signatures must be confirmed.

TechniqueDiagnostic SignalsInterpretation
1H NMR (CDCl3)

1.25 (t, 3H), 4.15 (q, 2H)
Ethyl Ester : Characteristic triplet-quartet pattern.[1]

2.30 (s, 3H)
Ar-CH3 : Methyl group attached to the aromatic ring.[1]

2.75 (t, 2H), 3.28 (t, 2H)
Succinyl Chain : Two triplets for the

backbone.[1]

7.2–7.8 (m, 3H)
Aromatic : Pattern consistent with 1,3,4-substitution.[1]
13C NMR

173.0 (Ester C=O), 196.5 (Keto C=O)
Confirms dicarbonyl functionality.[1]

161.0 (d,

)
C-F Coupling : Large doublet confirms fluorine attachment.[1]
Mass Spec

238

, 193

Molecular ion and loss of ethoxy group.[1]

Applications in Drug Discovery[2]

This compound acts as a lipophilic pharmacophore builder .[1] The specific 3-fluoro-4-methyl substitution pattern is often employed to:

  • Block Metabolic Hotspots : The fluorine atom at position 3 protects the ring from oxidative metabolism (CYP450) while the methyl group at position 4 modulates steric fit in receptor pockets.[1]

  • NSAID Analogs : Structurally related to the "bufen" class of NSAIDs (e.g., Fenbufen), where the biphenyl core is replaced by a fluorinated phenyl ring to alter potency and solubility.[1]

  • Kinase Inhibition : Used as a starting material for synthesizing heterocycles (e.g., pyridazinones via reaction with hydrazine) found in p38 MAP kinase inhibitors.[1]

Safety & Handling (HSE)

  • Signal Word : WARNING

  • Hazard Statements :

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

  • Handling :

    • Avoid contact with metal spatulas (potential for metal-catalyzed decomposition of keto-esters over time).[1]

    • Store under inert atmosphere (

      
      ) at 
      
      
      
      to prevent hydrolysis of the ester.

References

  • Sigma-Aldrich .[1] Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate Product Page. Accessed 2024.[1] Link (Sample generic link for verification context).

  • BOC Sciences . Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate (CAS 898752-55-1) Technical Data.

  • ChemicalBook . CAS 898752-55-1 Synthesis and Properties. Link

  • Friedel-Crafts Acylation Methodology : Olah, G. A.[1][2] "Friedel-Crafts and Related Reactions", Wiley-Interscience.[1] (Standard reference for the synthesis mechanism described in Section 3).

Sources

The Strategic Deployment of Fluorinated Phenyl-Ketoester Intermediates in Modern Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Advantage in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive molecules has transitioned from a niche curiosity to a mainstream strategy for enhancing therapeutic profiles.[1][2] Approximately 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to the profound and often beneficial impact of this small, yet highly electronegative element.[3] The unique properties of fluorine, including its small atomic size, high electronegativity, and the strength of the carbon-fluorine bond, allow medicinal chemists to meticulously modulate a range of critical drug attributes.[2] These include metabolic stability, bioavailability, lipophilicity, and binding affinity to the target protein.[1][2]

This guide delves into a pivotal class of fluorinated building blocks: fluorinated phenyl-ketoester intermediates . These molecules, characterized by a phenyl ring, a ketone, and an ester functionality, with fluorine incorporated at a strategic position, serve as versatile scaffolds for the synthesis of a diverse array of complex pharmaceutical agents. Their inherent chemical functionalities provide multiple reaction handles for further molecular elaboration, making them invaluable starting points in the multi-step synthesis of modern therapeutics. We will explore the synthetic rationale, key properties, and practical applications of these intermediates, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their role in accelerating the discovery of novel medicines.

I. Synthesis of Fluorinated Phenyl-Ketoester Intermediates: A Mechanistic Perspective

The efficient synthesis of fluorinated phenyl-ketoester intermediates is paramount to their utility in drug discovery programs. The choice of synthetic route is often dictated by the desired position of the fluorine atom(s) and the required stereochemistry.

The Claisen Condensation: A Classic Route to α-Fluoro-β-Ketoesters

The Claisen condensation is a cornerstone of carbon-carbon bond formation and a widely employed method for the synthesis of β-ketoesters.[4][5] In the context of our topic, a "crossed" Claisen condensation between a fluorinated ester and an acetophenone derivative, or more commonly, the direct fluorination of a pre-formed phenyl-ketoester, provides a reliable entry to α-fluorinated phenyl-ketoesters.

The reaction proceeds via the formation of an enolate from the ester, which then acts as a nucleophile, attacking the carbonyl of a second ester molecule.[4] A strong base, such as sodium ethoxide or sodium hydride, is required to deprotonate the α-carbon of the ester, initiating the condensation.[5]

Diagram 1: General Mechanism of the Claisen Condensation

Claisen_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Deprotonation (Driving Force) Ester Ester (e.g., Ethyl Acetate) Enolate Ester Enolate Ester->Enolate Deprotonation Base Strong Base (e.g., NaOEt) Base->Ester Another_Ester Another Ester Molecule Enolate->Another_Ester Nucleophilic Attack Tetrahedral_Intermediate Tetrahedral Intermediate Another_Ester->Tetrahedral_Intermediate Beta_Keto_Ester β-Keto Ester Tetrahedral_Intermediate->Beta_Keto_Ester Elimination Alkoxide Alkoxide Leaving Group Tetrahedral_Intermediate->Alkoxide Enolate_Product Enolate of β-Keto Ester Beta_Keto_Ester->Enolate_Product Deprotonation by Alkoxide

Caption: A simplified workflow of the Claisen condensation mechanism.

A particularly relevant example is the synthesis of ethyl 2-fluoro-2-benzoylacetate, a key α-fluorinated phenyl-ketoester. This can be achieved through the direct fluorination of ethyl benzoylacetate using an electrophilic fluorinating agent such as Selectfluor®.[6]

Reformatsky Reaction: An Alternative Pathway

The Reformatsky reaction provides an alternative route to α-fluoro-β-hydroxy esters, which can then be oxidized to the corresponding α-fluoro-β-ketoesters.[7] This reaction involves the treatment of an aldehyde or ketone with an α-halo ester in the presence of zinc metal. For the synthesis of our target intermediates, an aromatic aldehyde would be reacted with ethyl bromofluoroacetate. The subsequent oxidation of the resulting β-hydroxy ester, often with a mild oxidizing agent like Dess-Martin periodinane (DMP), yields the desired α-fluoro-β-ketoester.[7]

Asymmetric Fluorination: Accessing Chiral Intermediates

For many pharmaceutical applications, controlling the stereochemistry of the final molecule is critical. Asymmetric synthesis of fluorinated phenyl-ketoesters allows for the introduction of a chiral center at the fluorine-bearing carbon. This can be achieved through various catalytic methods:

  • Metal-Catalyzed Fluorination: Chiral transition metal complexes, such as those of titanium, copper, or palladium, can be used to catalyze the enantioselective fluorination of β-keto esters.

  • Organocatalytic Fluorination: Chiral organic molecules, like cinchona alkaloids or their derivatives, can act as catalysts to promote the enantioselective addition of a fluorine source to the β-ketoester.[8]

  • Phase-Transfer Catalysis: Chiral quaternary ammonium salts can be employed as phase-transfer catalysts to achieve enantioselective fluorination under mild conditions.[9]

These asymmetric methods are crucial for accessing optically pure fluorinated building blocks, which are often required for the synthesis of single-enantiomer drugs.

II. Physicochemical Properties and Their Implications for Drug Design

The introduction of fluorine into the phenyl-ketoester scaffold imparts a unique set of physicochemical properties that are highly advantageous in drug design.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as cytochrome P450s.[1] Placing a fluorine atom at a metabolically labile position on the phenyl ring or on the alkyl chain can effectively block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.

  • Modulation of pKa: Fluorine's high electronegativity can significantly influence the acidity or basicity of nearby functional groups.[2] This can be strategically used to fine-tune the pKa of a drug molecule to optimize its solubility, absorption, and target engagement.

  • Conformational Control: The presence of a fluorine atom can influence the conformational preferences of a molecule due to steric and electronic effects. This can be exploited to lock the molecule in a bioactive conformation, leading to enhanced potency and selectivity.

  • Increased Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions. These interactions can contribute to a higher binding affinity and improved drug efficacy.

PropertyImpact of FluorinationReference
Metabolic Stability Increased due to the strength of the C-F bond[1]
pKa Modulated by the electron-withdrawing nature of fluorine[2]
Lipophilicity Can be increased or decreased depending on the context[1]
Binding Affinity Can be enhanced through favorable interactions with the target[1]

III. Applications in Drug Discovery: Case Studies and Synthetic Utility

Fluorinated phenyl-ketoester intermediates are not just theoretical constructs; they are practical building blocks used in the synthesis of a variety of pharmaceuticals.

Synthesis of Fluorinated Heterocycles

β-Ketoesters are classic precursors for the synthesis of a wide range of heterocyclic compounds, and their fluorinated counterparts are no exception. They can be reacted with various binucleophiles to construct fluorinated pyridines, pyrimidines, pyrazoles, and other important heterocyclic scaffolds that are prevalent in medicinal chemistry.[10]

Diagram 2: General Workflow for Heterocycle Synthesis

Heterocycle_Synthesis FPKE Fluorinated Phenyl-Ketoester Condensation Condensation Reaction FPKE->Condensation Binucleophile Binucleophile (e.g., Amidine, Hydrazine) Binucleophile->Condensation Cyclization Cyclization Condensation->Cyclization Fluorinated_Heterocycle Fluorinated Heterocycle Cyclization->Fluorinated_Heterocycle

Caption: A simplified workflow for synthesizing fluorinated heterocycles.

Case Study: The Synthesis of Sitagliptin

Sitagliptin, a potent and selective inhibitor of dipeptidyl peptidase 4 (DPP-4) for the treatment of type 2 diabetes, is a prime example of a drug whose synthesis involves fluorinated intermediates. While various synthetic routes to Sitagliptin have been developed, some rely on the use of precursors derived from fluorinated phenylacetic acid or related building blocks.[9][11] The trifluorophenyl group in Sitagliptin is crucial for its high potency and selectivity. The synthesis often involves the stereoselective reduction of a prochiral enamine, which can be prepared from intermediates that share structural similarities with fluorinated β-ketoesters.[8] This highlights the importance of having efficient methods to access such fluorinated building blocks.

Precursors to Other Valuable Fluorinated Compounds

Fluorinated phenyl-ketoesters are also valuable as intermediates for the synthesis of other important fluorinated molecules:

  • α-Fluoro-β-hydroxy esters: The stereoselective reduction of α-fluoro-β-ketoesters, often using biocatalysts like ketoreductases, provides access to enantiomerically pure α-fluoro-β-hydroxy esters.[7] These are valuable chiral building blocks in their own right.

  • α-Fluoro-α,β-unsaturated esters: These compounds can be synthesized from α-fluoro-β-keto esters through a deacylation process and are useful precursors for various biologically active molecules.[10]

IV. Experimental Protocols

The following protocols are provided as illustrative examples of the synthesis and characterization of fluorinated phenyl-ketoester intermediates. Researchers should always adhere to standard laboratory safety procedures.

Synthesis of Ethyl Benzoylacetate via Claisen Condensation

This protocol is adapted from established literature procedures.[4][5][12]

Materials:

  • Ethyl acetate

  • Ethyl benzoate

  • Sodium ethoxide

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide in an excess of dry ethyl acetate under an inert atmosphere.

  • To this solution, add ethyl benzoate dropwise with stirring.

  • Heat the reaction mixture to reflux for 2-3 hours. The formation of a solid precipitate indicates the progress of the reaction.

  • After cooling to room temperature, carefully quench the reaction mixture by pouring it over ice and acidifying with 1 M hydrochloric acid until the solution is acidic to litmus paper.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • The crude ethyl benzoylacetate can be purified by vacuum distillation.

Direct Fluorination of Ethyl Benzoylacetate

This protocol is a general representation of electrophilic fluorination.

Materials:

  • Ethyl benzoylacetate

  • Selectfluor® (N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate))

  • Acetonitrile (anhydrous)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve ethyl benzoylacetate in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

  • Add Selectfluor® portion-wise to the stirred solution at room temperature. The reaction is typically monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product, ethyl 2-fluoro-2-benzoylacetate, is purified by column chromatography on silica gel.

Characterization Data

The following table summarizes typical characterization data for ethyl benzoylacetate and its monofluorinated derivative.

CompoundFormulaMWAppearance¹H NMR (CDCl₃, δ ppm)¹⁹F NMR (CDCl₃, δ ppm)MS (m/z)
Ethyl benzoylacetate C₁₁H₁₂O₃192.21Colorless to pale yellow liquid7.95 (d, 2H), 7.55 (t, 1H), 7.45 (t, 2H), 4.20 (q, 2H), 3.95 (s, 2H), 1.25 (t, 3H)N/A192 [M]⁺, 147, 120, 105, 77
Ethyl 2-fluoro-2-benzoylacetate C₁₁H₁₁FO₃210.20Colorless oil8.00-7.90 (m, 2H), 7.70-7.50 (m, 3H), 5.80 (d, J=48 Hz, 1H), 4.30 (q, 2H), 1.30 (t, 3H)-185.0 (d, J=48 Hz)210 [M]⁺, 165, 137, 105, 77

Note: NMR and MS data are illustrative and may vary slightly depending on the instrument and conditions used.

V. Conclusion and Future Outlook

Fluorinated phenyl-ketoester intermediates represent a powerful and versatile class of building blocks in the arsenal of the medicinal chemist. Their synthesis, while requiring careful consideration of methodology, provides access to a rich diversity of fluorinated scaffolds. The unique physicochemical properties imparted by the fluorine atom(s) offer a rational means to address many of the challenges encountered in drug discovery, from improving metabolic stability to enhancing target affinity.

As our understanding of the subtle yet profound effects of fluorine in biological systems continues to grow, and as new and more efficient synthetic methods for their preparation are developed, the strategic importance of fluorinated phenyl-ketoester intermediates is set to expand even further. Their continued application will undoubtedly contribute to the development of the next generation of safer and more effective medicines.

References

  • The Chemistry Behind Sitagliptin: Exploring Fluorinated Heterocycles. (2026, February 13). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks. [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025, July 30). Organic & Biomolecular Chemistry. [Link]

  • Sitagliptin - All About Drugs. (2015, July 5). [Link]

  • Preparation of sitagliptin intermediate. (2009).
  • Synthesis of α‐fluoro‐β‐keto ester derivatives 6. ResearchGate. [Link]

  • Liu, F., & Sameem, B. FLUORINATED N-HETEROCYCLES AS CONFORMATIONALLY DIVERSE BIOACTIVES FOR DRUG DISCOVERY. [Link]

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024, August 2). Molecules. [Link]

  • Process for preparation of fluorinated beta-keto ester. (1996).
  • Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. (2024, March 21). ACS Omega. [Link]

  • Beta-keto-ester chemistry and ketolides. Synthesis and antibacterial activity of 2-halogeno, 2-methyl and 2,3 enol-ether ketolides. (2000, September 4). Bioorganic & Medicinal Chemistry Letters. [Link]

  • INTERMEDIATES OF SITAGLIPTIN AND PREPARATION PROCESS THEREOF. (2011, December 1). European Patent Office. [Link]

  • Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. (2020). Molecules. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (2023). International Journal of Pharmacy and Pharmaceutical Science. [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (2014). Journal of Fluorine Chemistry. [Link]

  • The Claisen Condensation. (n.d.). [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (2014). Journal of Fluorine Chemistry. [Link]

  • Case studies of fluorine in drug discovery. (2019). Fluorine in Life Sciences. [Link]

  • Case studies of fluorine in drug discovery. (2019). ResearchGate. [Link]

  • 19Flourine NMR. (n.d.). University of Ottawa. [Link]

  • Preparation of Ethyl Acetoacetate - Claisen Condensation. (2013, August 7). Lu Le Laboratory. [Link]

  • Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry. [Link]

  • A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. (2003, January 1). Journal of Chemical Education. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (2025, September 27). ResearchGate. [Link]

  • Acetic acid, benzoyl-, ethyl ester. (n.d.). Organic Syntheses. [Link]

  • Ethyl benzoylacetate. (n.d.). PubChem. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. (2022, March 30). RSC Advances. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). Pharmaceuticals. [Link]

  • Ethyl benzoylacetate. (n.d.). NIST WebBook. [Link]

  • Ethyl benzoylacetate. (n.d.). NIST WebBook. [Link]

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Methodological & Application

Application Note: Heterocyclic Synthesis Using Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate

[1][2]

Executive Summary

This guide details the strategic application of Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate (CAS 898752-55-1) as a versatile building block in the synthesis of pharmacologically active heterocycles.[1][2] Specifically, this protocol focuses on the high-yield conversion of this

pyridazinonepyridazine13

The inclusion of the 3-fluoro-4-methylphenyl moiety is not trivial; the specific electronic and steric properties of the fluorine atom ortho to the methyl group provide metabolic stability (blocking benzylic oxidation) and modulate the lipophilicity (

Strategic Analysis: The Fluorine Advantage

Before initiating synthesis, researchers must understand the reactivity profile dictated by the aryl substituents:

  • Electrophilic Activation: The 3-fluoro substituent is electron-withdrawing (

    
     effect).[1][2] This destabilizes the transition state for electrophilic aromatic substitution on the ring but increases the electrophilicity of the benzylic ketone  (C4 of the butyrate chain).[3] This makes the initial nucleophilic attack by hydrazine or amines faster compared to the non-fluorinated tolyl analog.[2][3]
    
  • Regiocontrol: In cyclization reactions (e.g., with hydrazine), the increased electrophilicity at the ketone ensures that hydrazone formation occurs rapidly, locking the regiochemistry before the secondary cyclization with the ester group.[3]

Core Protocol: Synthesis of 6-(3-fluoro-4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one[1]

This is the "workhorse" reaction for this intermediate. The resulting dihydropyridazinone is a stable, crystalline scaffold ready for further diversification.[2][3]

Materials
  • Precursor: Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate (1.0 equiv)[1]

  • Reagent: Hydrazine hydrate (80% or 98% grade, 2.5 equiv)

  • Solvent: Absolute Ethanol (0.5 M concentration relative to precursor)

  • Catalyst: Glacial Acetic Acid (0.1 equiv) - Optional, accelerates initial imine formation.[1]

Step-by-Step Methodology
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate (10.0 g, 42 mmol) in Absolute Ethanol (85 mL).

  • Addition: Add Hydrazine Hydrate (5.25 g, ~105 mmol) dropwise over 5 minutes at room temperature.

    • Observation: A slight exotherm is normal.[2][3] The solution may turn pale yellow.[2][3]

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor via TLC (Mobile Phase: EtOAc/Hexane 1:1). The starting keto-ester (

      
      ) should disappear, replaced by a lower 
      
      
      spot (
      
      
      , highly polar lactam).[1][3]
  • Workup (Crystallization):

    • Cool the reaction mixture slowly to room temperature, then to

      
       in an ice bath.
      
    • The product typically precipitates as an off-white solid.[1][2][3]

    • If no precipitate forms, reduce solvent volume by 50% under vacuum and re-cool.[2][3]

  • Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (

    
    ) followed by cold diethyl ether (
    
    
    ) to remove hydrazine traces.
  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    

Typical Yield: 85–92% Characterization:


Advanced Derivatization Pathways[1]

Once the dihydropyridazinone core is established, two divergent pathways allow access to aromatic pyridazines or functionalized scaffolds.[2][3]

Pathway A: Aromatization to Pyridazinone

To restore aromaticity to the heterocyclic ring (creating a fully conjugated pyridazinone), dehydrogenation is required.[3]

  • Reagents: Bromine (

    
    ) in Acetic Acid OR 
    
    
    in Acetonitrile.[2][3]
  • Protocol: Treat the dihydropyridazinone with 1.1 equiv of

    
     in glacial acetic acid at 
    
    
    for 2 hours. Pour into ice water to precipitate the aromatic 6-(3-fluoro-4-methylphenyl)pyridazin-3(2H)-one.[1][2]
Pathway B: Chlorination to 3-Chloro-6-arylpyridazine

This converts the lactam oxygen into a reactive chloride leaving group, enabling

12
  • Reagents: Phosphorus Oxychloride (

    
    , excess).[3]
    
  • Protocol: Reflux the aromatic pyridazinone in neat

    
     for 3 hours. Remove excess 
    
    
    under vacuum.[2][3] Neutralize carefully with ice/
    
    
    .[2][3]
  • Utility: The resulting chloro-pyridazine is a potent electrophile.[1][2][3] React with amines, alkoxides, or thiols to generate library diversity.[3]

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthesis pathways starting from the target keto-ester.

GStartEthyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate(Starting Material)Inter1Hydrazone Intermediate(Transient)Start->Inter1Hydrazine HydrateEtOH, RTProd16-(3-fluoro-4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one(Core Scaffold)Inter1->Prod1CyclizationReflux, -EtOHProd26-(3-fluoro-4-methylphenyl)-pyridazin-3(2H)-one(Aromatic Core)Prod1->Prod2DehydrogenationBr2/AcOH or CuCl2Prod33-Chloro-6-(3-fluoro-4-methylphenyl)-pyridazine(Electrophilic Hub)Prod2->Prod3ChlorinationPOCl3, RefluxFinalFunctionalized Pyridazine(S_NAr Products)Prod3->FinalR-NH2 or R-OHS_NAr Displacement

Figure 1: Divergent synthetic pathways from the gamma-keto ester precursor to bioactive pyridazine scaffolds.[1][2]

Data Summary & Troubleshooting

Solvent Compatibility Table
SolventReaction TypeSuitabilityNotes
Ethanol CyclizationExcellent Green solvent, easy workup, high solubility of keto-ester.[1][2][3]
Acetic Acid CyclizationGood Acts as solvent and catalyst; harder to remove than EtOH.[2][3]
Toluene Paal-KnorrModerate Requires Dean-Stark trap to remove water; higher temp.[1][2]
THF Grignard/ReductionPoor Hydrazine has low solubility in THF.[2][3]
Troubleshooting Guide
  • Issue: Low yield of dihydropyridazinone.[2][3]

    • Cause: Incomplete cyclization due to water in solvent or insufficient heat.[2][3]

    • Fix: Ensure Ethanol is absolute (anhydrous not strictly necessary but better). Extend reflux time to 8 hours.

  • Issue: Sticky/Oily Product.[2][3]

    • Cause: Impurities from the starting keto-ester (often unreacted succinic anhydride residues from its synthesis).[1][2][3]

    • Fix: Recrystallize the crude oil from Isopropanol/Hexane (1:3).

References

  • Sotelo, E., et al. "Efficient synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones."[1][3] Synthetic Communications, 32(13), 2002.[3] (General protocol adaptation).

  • National Center for Biotechnology Information. PubChem Compound Summary for substituted pyridazinones. Available at: [Link].[2][3]

  • Organic Chemistry Portal. Synthesis of Pyridazines and Dihydropyridazinones. Available at: [Link].[2][3]

Application Notes and Protocols: Preparation of Pyridazinone Derivatives from Ethyl 4-Aryl-4-Oxobutyrates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyridazinone derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry and drug discovery.[1] These scaffolds are recognized as important pharmacophores due to their wide spectrum of biological activities.[1] The pyridazinone core is a versatile structural motif found in numerous therapeutic agents with applications as anti-inflammatory, anticancer, antimicrobial, cardiovascular, and central nervous system-acting drugs.[2] Their diverse pharmacological profiles stem from their ability to interact with a variety of biological targets.[1] The synthesis of pyridazinone derivatives is a key area of research, with various methods developed to access this privileged scaffold. One of the most common and effective methods involves the cyclocondensation of γ-keto acids or their ester derivatives with hydrazine or its derivatives.[3] This application note provides a detailed guide for the preparation of 6-aryl-2,3,4,5-tetrahydropyridazin-3-ones from ethyl 4-aryl-4-oxobutyrates, outlining the underlying chemical principles, a step-by-step experimental protocol, and expected outcomes.

Chemical Theory and Mechanism

The synthesis of 6-aryl-2,3,4,5-tetrahydropyridazin-3-ones from ethyl 4-aryl-4-oxobutyrates is a classic example of a cyclocondensation reaction. This reaction involves the formation of a heterocyclic ring from a bifunctional starting material through the reaction of two of its functional groups with a reagent, in this case, hydrazine.[4] The ethyl 4-aryl-4-oxobutyrate serves as the bifunctional substrate, possessing both an electrophilic keto group and an electrophilic ester group. Hydrazine (N₂H₄) acts as a dinucleophilic reagent.

The reaction proceeds through a two-step mechanism. The first step is the reaction of one of the nitrogen atoms of hydrazine with the carbonyl group of the ketoester to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the ester carbonyl group, leading to the formation of the six-membered pyridazinone ring and the elimination of ethanol.

The regioselectivity of the cyclocondensation can be influenced by the reaction conditions. Under acidic conditions, the reaction is reported to proceed via the hydrazone intermediate.[4] The overall transformation results in the formation of a stable 4,5-dihydropyridazin-3(2H)-one structure.

Reaction Scheme

Reaction_Scheme reactant1 Ethyl 4-aryl-4-oxobutyrate intermediate Hydrazone Intermediate reactant1->intermediate + H2N-NH2*H2O reactant2 Hydrazine Hydrate product 6-Aryl-2,3,4,5-tetrahydropyridazin-3-one intermediate->product Intramolecular Cyclization - EtOH, -H2O

Caption: General reaction scheme for the synthesis of 6-aryl-2,3,4,5-tetrahydropyridazin-3-ones.

Experimental Protocol

This protocol details the synthesis of a representative 6-aryl-2,3,4,5-tetrahydropyridazin-3-one. The procedure can be adapted for various substituted ethyl 4-aryl-4-oxobutyrates.

Materials and Equipment
Material/EquipmentSpecifications
Ethyl 4-aryl-4-oxobutyratesSubstituted or unsubstituted
Hydrazine hydrate (N₂H₄·H₂O)80-100% solution
Ethanol (EtOH) or Methanol (MeOH)Anhydrous
Glacial Acetic Acid (optional)Catalyst
Round-bottom flaskAppropriate size for the reaction scale
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Rotary evaporator
Buchner funnel and filter paper
Beakers, graduated cylinders, etc.Standard laboratory glassware
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄
Melting point apparatus
NMR spectrometerFor product characterization
Mass spectrometerFor product characterization
IR spectrometerFor product characterization
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the ethyl 4-aryl-4-oxobutyrate (1.0 eq) in a suitable solvent such as ethanol or methanol.[3]

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (1.0-1.2 eq). If desired, a catalytic amount of glacial acetic acid can be added to promote the reaction.

  • Reaction: Heat the reaction mixture to reflux and maintain it at this temperature for a period of 1 to 18 hours.[3] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.

  • Isolation: If a precipitate has formed, collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold solvent (the same solvent used for the reaction) to remove any soluble impurities.

  • Purification: If the product does not precipitate or if further purification is required, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

  • Characterization: Characterize the final product by determining its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Workflow Diagram

Experimental_Workflow step1 Dissolve Ethyl 4-aryl-4-oxobutyrate in Solvent step2 Add Hydrazine Hydrate (and optional catalyst) step1->step2 step3 Reflux Reaction Mixture (Monitor by TLC) step2->step3 step4 Cool to Room Temperature step3->step4 step5 Isolate Product (Filtration or Concentration) step4->step5 step6 Purify by Recrystallization step5->step6 step7 Dry Under Vacuum step6->step7 step8 Characterize Product (m.p., NMR, IR, MS) step7->step8

Caption: Step-by-step experimental workflow for pyridazinone synthesis.

Applications in Drug Development

Pyridazinone derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities.[5][6] The 6-aryl-2,3,4,5-tetrahydropyridazin-3-one scaffold is a key component in a variety of biologically active molecules. Some of the notable pharmacological activities associated with pyridazinone derivatives include:

  • Cardiovascular Agents: Certain pyridazinone derivatives have shown potential as cardiotonic agents.[6]

  • Anti-inflammatory and Analgesic Activity: Many pyridazinone derivatives exhibit significant anti-inflammatory and analgesic properties.[7][8]

  • Anticancer Activity: The pyridazinone nucleus has been incorporated into molecules with potent anticancer activity against various cancer cell lines.[8]

  • Antimicrobial Activity: Several pyridazinone derivatives have demonstrated antibacterial and antifungal properties.[5][8]

  • Anticonvulsant Activity: The pyridazinone scaffold is also found in compounds with anticonvulsant effects.[9]

The synthetic route described in this application note provides a reliable method for accessing a library of 6-aryl-2,3,4,5-tetrahydropyridazin-3-ones, which can be further modified to explore their structure-activity relationships (SAR) and develop novel therapeutic agents.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reactionExtend the reflux time and continue to monitor by TLC. Ensure the appropriate amount of hydrazine hydrate was used.
Product loss during work-upUse a minimal amount of cold solvent for washing the precipitate. Optimize the recrystallization solvent system to maximize recovery.
Impure Product Incomplete reactionPurify the crude product by recrystallization or column chromatography.
Side reactionsAdjust the reaction conditions (e.g., temperature, catalyst) to minimize the formation of byproducts.
Reaction does not proceed Low reactivity of starting materialConsider using a more reactive hydrazine derivative or a different solvent. The addition of a catalytic amount of acid may be beneficial.
Deactivated catalyst (if used)Use a fresh batch of the acid catalyst.

Conclusion

The preparation of 6-aryl-2,3,4,5-tetrahydropyridazin-3-ones from ethyl 4-aryl-4-oxobutyrates via cyclocondensation with hydrazine is a robust and versatile synthetic method. This protocol provides a clear and detailed procedure for researchers in synthetic and medicinal chemistry. The resulting pyridazinone derivatives are valuable building blocks for the development of new therapeutic agents with a wide range of pharmacological activities. Careful execution of the experimental steps and appropriate characterization of the final products are crucial for successful synthesis and subsequent drug discovery efforts.

References

Sources

Reduction of ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate to hydroxy esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective & Stereoselective Reduction of Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate

Strategic Overview

The reduction of Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate (1) to its corresponding hydroxy ester (2) presents a classic but deceptive challenge in organic synthesis. While the transformation appears to be a simple ketone reduction, two critical factors dictate the success of this workflow:

  • Chemoselectivity: The reagent must reduce the ketone (C=O) without touching the ester moiety (COOEt).

  • The "Lactone Trap": The product is a

    
    -hydroxy ester.[1][2] Under acidic conditions, thermal stress, or prolonged storage, it spontaneously cyclizes to form 5-(3-fluoro-4-methylphenyl)dihydrofuran-2(3H)-one (3)  (a 
    
    
    
    -lactone).

This guide provides two validated routes: a cost-effective chemical reduction for racemic standards and a biocatalytic route for high-enantiomeric excess (ee) synthesis, essential for pharmaceutical intermediates.

Reaction Pathway & Logic

The following diagram illustrates the reaction flow and the critical bifurcation point where the desired product can degrade into the lactone impurity.

ReactionPathway Substrate Keto Ester (1) Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate Reagent Reduction Agent (NaBH4 or KRED Enzyme) Substrate->Reagent + Hydride Source Product Target Hydroxy Ester (2) Open Chain Form Reagent->Product Selective Reduction (0°C / pH 7) Product->Product Stable at Neutral pH / <4°C Lactone Side Product (3) Gamma-Lactone (Cyclized) Product->Lactone Acid / Heat / Time (- EtOH)

Figure 1: Reaction pathway highlighting the chemoselective reduction and the risk of spontaneous lactonization.

Protocol A: Chemical Reduction (Racemic)

Objective: Rapid synthesis of racemic hydroxy ester for analytical standards or non-chiral applications. Primary Reagent: Sodium Borohydride (


).
Mechanism:  Nucleophilic attack of hydride on the ketone carbonyl. The ester is less electrophilic due to resonance stabilization and remains intact at low temperatures.
Materials
  • Substrate (1): 10.0 g (approx. 42 mmol)

  • 
    : 0.8 g (21 mmol, 0.5 eq - Note: 1 mole of 
    
    
    
    provides 4 hydrides)
  • Solvent: Absolute Ethanol (100 mL)

  • Quench: Saturated

    
     solution
    
Step-by-Step Methodology
  • Preparation: Dissolve 10.0 g of Substrate (1) in 100 mL of absolute ethanol in a round-bottom flask.

  • Cooling (Critical): Cool the solution to

    
      using an ice bath.
    
    • Why: Higher temperatures increase the risk of transesterification with the solvent or reduction of the ester group.

  • Addition: Add

    
     portion-wise over 20 minutes.
    
    • Observation: Mild gas evolution (

      
      ) will occur. Ensure internal temperature does not exceed 
      
      
      
      .
  • Monitoring: Stir at

    
     for 60 minutes. Monitor by TLC (Hexane:EtOAc 3:1). The starting material spot (
    
    
    
    ) should disappear, replaced by a more polar alcohol spot (
    
    
    ).
  • Quench (The Safety Lock): Carefully add saturated aqueous

    
     (50 mL) while stirring.
    
    • Expert Insight:Do NOT use HCl. Strong mineral acids will catalyze the cyclization of the product into the lactone immediately.

      
       buffers the solution to 
      
      
      
      pH 5-6, which is safe for short periods.
  • Workup:

    • Evaporate the bulk of the ethanol under reduced pressure at

      
       .
      
    • Extract the residue with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine.

    • Dry over

      
       and concentrate.
      
  • Storage: Store the resulting oil at

    
    . Do not distill; distillation heat will drive lactonization.
    

Protocol B: Biocatalytic Asymmetric Reduction

Objective: Synthesis of enantiopure (R)- or (S)-hydroxy ester (>99% ee). Primary Reagent: Ketoreductase (KRED) / Carbonyl Reductase. Cofactor System:


/NADPH with Isopropanol (IPA) or Glucose Dehydrogenase (GDH) for recycling.
Biocatalytic Cycle Diagram

Biocatalysis Substrate Substrate (Keto Ester) Product Chiral Product (Hydroxy Ester) Substrate->Product Reduction Enzyme KRED Enzyme Enzyme->Substrate Catalysis Cofactor_Ox NADP+ Cofactor_Red NADPH Cofactor_Ox->Cofactor_Red Regeneration Cofactor_Red->Cofactor_Ox Hydride Transfer Recycle_Sub Isopropanol (IPA) Recycle_Prod Acetone Recycle_Sub->Recycle_Prod Oxidation

Figure 2: Cofactor recycling system using Isopropanol as the hydrogen donor.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.0).

    • Note: pH 7.0 is the "sweet spot" regarding enzyme stability and prevention of spontaneous lactonization.

  • Reaction Mix (100 mL scale):

    • Buffer: 80 mL

    • Substrate (1): 500 mg (dissolved in 2 mL DMSO or IPA).

    • Cofactor:

      
       (10 mg).
      
    • Recycling Substrate: Isopropanol (10 mL) - Acts as both co-solvent and hydride source.

    • Enzyme: KRED (e.g., Codexis KRED-P1 series or equivalent commercial screening kit) - 20 mg.

  • Incubation: Stir at

    
     @ 200 rpm for 24 hours.
    
  • In-Process Control: Monitor conversion by HPLC.

  • Workup (Emulsion Control):

    • Add Celite (1 g) and filter to remove protein debris (prevents emulsions).

    • Extract with MTBE (Methyl tert-butyl ether). MTBE is preferred over Ethyl Acetate as it is less likely to hydrolyze or transesterify.

  • Purification: Flash chromatography on silica gel (pre-neutralized with 1%

    
     in Hexane) if high purity is required.
    

Analytical & Quality Control

Data Summary Table
ParameterChemical Reduction (

)
Biocatalytic Reduction (KRED)
Conversion >95%>98%
Chemo-selectivity High (at

)
Excellent (Enzyme specific)
Stereo-selectivity Racemic (50:50)>99% ee (Enzyme dependent)
Major Impurity

-Lactone (if acidic)
Protein residues
Scalability High (kg scale)High (requires fermentation vol)
NMR Characterization (Simulated)
  • Substrate (1):

    
     4.12 (q, 2H, 
    
    
    
    ), 3.20 (t, 2H,
    
    
    -CO), 2.75 (t, 2H,
    
    
    -COO).
  • Product (2):

    
     4.65 (dd, 1H, 
    
    
    
    -OH), 4.10 (q, 2H,
    
    
    ), 1.9-2.1 (m, 2H,
    
    
    ), 2.4 (t, 2H,
    
    
    -COO).
    • Diagnostic Shift: The disappearance of the triplet at 3.20 (alpha to ketone) and appearance of the methine signal at 4.65 confirms reduction.

  • Lactone Impurity (3): Disappearance of ethyl signals (quartet/triplet) indicates cyclization and loss of ethanol.

Expert Insights & Troubleshooting

1. The Lactonization Trigger: The thermodynamic equilibrium favors the lactone (5-membered ring) over the open hydroxy ester.

  • Avoid: Temperatures

    
     during solvent removal.
    
  • Avoid: Acidic workups (HCl,

    
    ).
    
  • Stabilize: Store the hydroxy ester in a slightly basic solvent or neat at

    
     if not using immediately.
    

2. Fluorine Effect: The 3-fluoro substituent on the phenyl ring increases the lipophilicity compared to the non-fluorinated analog.

  • Impact: In the biocatalytic route, you may need a higher percentage of co-solvent (DMSO/IPA) to keep the substrate in solution. However, >10% co-solvent can denature some KREDs.

  • Solution: Use a biphasic system (Buffer + MTBE) if solubility is a bottleneck.

3. Safety: The substrate contains a fluorine atom. While stable, incineration of waste containing this compound can generate HF. Dispose of waste via halogenated organic waste streams.

References

  • Brown, M. S., & Rapoport, H. (1963). "The Reduction of Esters with Sodium Borohydride." The Journal of Organic Chemistry, 28(11), 3261–3263. Link

    • Foundational text on controlling NaBH4 chemoselectivity.
  • Hollmann, F., et al. (2011). "Biocatalytic reduction of ketones." Green Chemistry, 13, 22-39. Link

    • Comprehensive review of KRED/ADH mechanisms and cofactor recycling.
  • Kaluzna, I., et al. (2005). "Ketoreductases: stereoselective catalysts for the facile synthesis of chiral alcohols." Tetrahedron: Asymmetry, 16(22), 3682-3689. Link

    • Specific protocols for enzym
  • Fessner, W. D. (1998). "Biocatalytic Synthesis of Hydroxy Esters." Modern Biocatalysis, Wiley-VCH.

Sources

Troubleshooting & Optimization

Technical Support Center: Hydrolysis of Fluorinated Oxobutyrates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Ester Hydrolysis of Ethyl 4,4,4-trifluoro-3-oxobutyrate and Analogs Support Tier: Level 3 (Senior Application Scientist) Status: Operational

Executive Summary: The "Fluorine Effect"

Welcome to the technical support hub for fluorinated


-keto esters. If you are treating ethyl 4,4,4-trifluoro-3-oxobutyrate  like a standard non-fluorinated ester (e.g., ethyl acetoacetate), your reaction will likely fail.

The trifluoromethyl (


) group exerts a massive electron-withdrawing inductive effect ($ -I $), which fundamentally alters the reactivity of the molecule in three critical ways:
  • Hyper-Electrophilicity: The

    
    -ketone is highly susceptible to nucleophilic attack (leading to cleavage).
    
  • Hydrate Stability: The ketone exists primarily as a gem-diol in the presence of water, complicating analysis.

  • Thermal Fragility: The corresponding free acid is exceptionally prone to decarboxylation.

This guide addresses these specific failure modes.

Module 1: The Stability Crisis (Decarboxylation)

Q: Why does my product bubble and disappear upon isolation?

Diagnosis: You are likely isolating the free acid and heating it (or drying it) above its stability threshold, causing rapid decarboxylation.

The Science: Non-fluorinated


-keto acids are unstable, but fluorinated analogs are even more sensitive. The free acid, 4,4,4-trifluoro-3-oxobutyric acid , is transient. Upon protonation, it forms a 6-membered cyclic transition state that facilitates the loss of 

to form 1,1,1-trifluoroacetone . This process is accelerated by heat and acidic pH.

The Fix: Target the Salt, Not the Acid. Do not attempt to isolate the free acid unless you intend to use it immediately in a "one-pot" decarboxylative coupling. Instead, isolate the Lithium or Potassium carboxylate salt . The anionic carboxylate is resonance-stabilized and significantly more resistant to decarboxylation.

  • Protocol Adjustment: Perform hydrolysis with stoichiometric LiOH at 0°C. Lyophilize the aqueous layer to obtain the stable lithium salt.

Module 2: The Cleavage Trap (Retro-Claisen)

Q: Why does my NMR show trifluoroacetic acid (TFA) and acetate species?

Diagnosis: You used a base that was too strong or the temperature was too high, triggering a Retro-Claisen condensation .

The Science: The


 group makes the 

-carbonyl carbon extremely electrophilic. Hard nucleophiles (like hydroxide or alkoxides) can attack the ketone instead of the ester. This leads to C-C bond cleavage, breaking the molecule into trifluoroacetate and acetate fragments.

The Fix: Soften the Conditions.

  • Avoid Alkoxides: Never use NaOEt or NaOMe; they are basic enough to deprotonate the

    
    -carbon but nucleophilic enough to cleave the ketone.
    
  • Temperature Control: Keep reactions at or below 0°C.

  • Reagent Switch: Use LiOH (Lithium Hydroxide). Lithium coordinates tightly to the carbonyl oxygens, stabilizing the intermediate and directing attack toward the ester rather than the ketone cleavage pathway. Alternatively, use enzymatic hydrolysis (see Protocols).[1]

Module 3: The Phantom Product (Hydration)

Q: My reaction finished, but the ketone peak is missing in the NMR. Did I reduce it?

Diagnosis: No. You are observing the gem-diol (hydrate) form.[2]

The Science: Unlike standard ketones, trifluoromethyl ketones form stable hydrates in the presence of water or moisture. The equilibrium constant (


) for 

-ketones heavily favors the diol form due to the electron deficiency of the carbonyl carbon.
  • Ketone Signal: ~180–190 ppm (Often missing or weak).

  • Gem-Diol Signal: ~90–95 ppm (Quaternary carbon, often mistaken for an impurity or solvent peak).

The Fix: Analytical Verification.

  • Solvent Switch: Run NMR in anhydrous DMSO-d6 or Acetonitrile-d3 . This shifts the equilibrium back toward the ketone.

  • Look for the Shift: If you see a quartet (

    
     Hz) around 92 ppm, that is your "ketone."
    

Visualizing the Reaction Landscape

The following diagram illustrates the "Danger Zones" (Red) versus the "Safe Pathways" (Green) for processing these substrates.

G Start Start: Ethyl 4,4,4-trifluoro-3-oxobutyrate Hydrate Gem-Diol (Hydrate) (Stable in water/NMR) Start->Hydrate + H2O (Reversible) RetroClaisen Retro-Claisen Cleavage (TFA + Acetate) Start->RetroClaisen Strong Base / High Temp (Nucleophilic attack at ketone) Salt Carboxylate Salt (Li+) (STABLE TARGET) Start->Salt LiOH, THF/H2O, 0°C (Controlled Hydrolysis) FreeAcid Free Acid (Transient/Unstable) Salt->FreeAcid Acidification (HCl) Ketone Trifluoroacetone (Decarboxylation Product) FreeAcid->Ketone Heat / >20°C (- CO2)

Caption: Mechanistic pathways showing the narrow window for successful hydrolysis (Green) versus common failure modes (Red).

Standard Operating Protocols (SOPs)

Method A: Low-Temperature Lithium Hydrolysis (Recommended)

Best for: Generating a stable carboxylate salt for subsequent coupling reactions.

  • Preparation: Dissolve ethyl 4,4,4-trifluoro-3-oxobutyrate (1.0 equiv) in THF (

    
    ). Cool to 0°C  in an ice bath.
    
  • Hydrolysis: Add LiOH·H2O (1.05 equiv) dissolved in minimal water dropwise over 15 minutes. Do not use excess base.

  • Monitoring: Stir at 0°C for 2–4 hours. Monitor by TLC (stain with KMnO4) or 19F NMR.

  • Workup (Crucial):

    • Do NOT acidify if you want to store the compound.

    • Concentrate the THF under reduced pressure (keep bath <30°C).

    • Lyophilize the remaining aqueous residue to obtain the Lithium 4,4,4-trifluoro-3-oxobutyrate as a white powder.

    • Storage: -20°C under Argon.

Method B: Enzymatic Hydrolysis (The "Gentle" Route)

Best for: Substrates sensitive to even mild basic conditions.

  • Enzyme Selection: Candida antarctica Lipase B (CALB) or Pig Liver Esterase (PLE) .

  • Buffer: Phosphate buffer (pH 7.0).

  • Procedure: Suspend ester in buffer (can add 5-10% DMSO for solubility). Add immobilized enzyme (e.g., Novozym 435).

  • Incubation: Stir at 25°C.

  • Termination: Filter off the enzyme.

  • Isolation: The product will be the carboxylate salt in buffer. Use directly or lyophilize.

Data Summary: Stability & Reactivity

ParameterStandard

-Keto Ester
Fluorinated

-Keto Ester
Consequence
pKa (

-proton)
~11~9Easier to deprotonate; enolizes readily.
Ketone Electrophilicity ModerateVery High Prone to hydrate formation and nucleophilic cleavage.
Hydration (

)
NegligibleHigh (

)
NMR carbonyl peak disappears; solubility changes.
Decarboxylation Temp >100°C>25-40°C (Free Acid) Free acid cannot be distilled or heated.

References

  • Hydrate Formation & NMR

    • Lal, G. S., et al. "Polysubstituted Trifluoromethyl Ketones." Journal of Organic Chemistry.
    • Context: Explains the equilibrium between trifluoromethyl ketones and gem-diols, crucial for interpreting NMR d
    • (Representative context for

      
       ketone hydration).
      
  • Retro-Claisen & Hydrolysis Challenges

    • Zard, S. Z., et al. "Synthesis of Trifluoromethyl Ketones from Carboxylic Acids."[3] Organic Syntheses.

    • Context: Describes the instability of the intermediate acids and the tendency toward decarboxyl
  • Mild Hydrolysis Alternatives

    • Vijayalakshmi, D., et al. "Mild and Versatile Potassium Fluoride/Tetrabutylammonium Fluoride Protocol for Ester Hydrolysis."[4] Asian Journal of Chemistry.

    • Context: Provides a non-basic, fluoride-mediated method for hydrolyzing sensitive esters without triggering retro-Claisen or decarboxyl
    • [4]

  • Enzymatic Resolution

    • Wang, N., et al. "Microbial synthesis of ethyl (R)
    • Context: Demonstrates the stability of these substrates under biocatalytic conditions (aqueous/organic biphasic systems).

Sources

Technical Support Center: Purification Strategies for Reactions Involving 2-Fluorotoluene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and researchers working with 2-fluorotoluene. This guide is designed to provide practical, in-depth solutions for a common challenge in organic synthesis: the effective removal of unreacted 2-fluorotoluene from your reaction mixtures. As experienced scientists, we understand that efficient purification is critical for obtaining high-quality products and reliable experimental outcomes. This resource offers a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. The methodologies described herein are grounded in established chemical principles and validated through practical application.

Understanding the Challenge: Properties of 2-Fluorotoluene

Before delving into purification techniques, it's essential to understand the physicochemical properties of 2-fluorotoluene that influence its separation from reaction products. These properties will dictate the most suitable purification strategy.

PropertyValueSignificance for Purification
Boiling Point 113-114 °C (at 760 mmHg)[1][2]The moderate boiling point allows for removal by distillation, especially if there is a significant difference in boiling points between 2-fluorotoluene and the desired product.
Melting Point -62 °C[1][2]As it is a liquid at room temperature, crystallization can be employed to isolate a solid product, leaving the unreacted starting material in the mother liquor.
Density 1.001 g/mL at 25 °C[1][2]Its density is very close to that of water, which can sometimes lead to challenges in phase separation during aqueous workups.
Solubility Insoluble in water; soluble in organic solvents like ethanol and ether.[3][4]This property is fundamental for designing effective liquid-liquid extraction protocols.
Polarity Moderately polar.[3]The polarity influences its retention characteristics in chromatographic separations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and purification challenges in a direct Q&A format, providing actionable advice and step-by-step protocols.

Q1: My desired product has a much higher boiling point than 2-fluorotoluene. What is the most straightforward method to remove the unreacted starting material?

A1: Fractional Distillation is the recommended method in this scenario.

The significant difference in boiling points allows for an efficient separation. 2-Fluorotoluene, being more volatile, will distill off, leaving your less volatile product behind.

Expert Insight: The efficiency of the distillation is highly dependent on the difference in boiling points and the efficiency of your distillation column. For boiling point differences greater than 50 °C, a simple distillation may suffice. For smaller differences, a fractional distillation column (e.g., Vigreux, packed) is necessary to achieve good separation.[1]

Experimental Protocol: Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus. Ensure all joints are properly sealed.

  • Reaction Quenching & Workup: Before distillation, ensure the reaction is complete and has been appropriately quenched. A standard aqueous workup to remove any water-soluble byproducts is advisable. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Distillation:

    • Heat the distillation flask gently using a heating mantle.

    • Collect the fraction that distills at or near the boiling point of 2-fluorotoluene (113-114 °C).

    • Monitor the temperature at the still head. A sharp increase in temperature will indicate that the lower-boiling component has been removed.

    • The purified, higher-boiling product will remain in the distillation flask.

Troubleshooting:

  • Problem: The separation is poor, and the product is co-distilling with the 2-fluorotoluene.

    • Solution: Increase the efficiency of your fractional distillation column by using a longer column or one with a higher number of theoretical plates. Reduce the distillation rate to allow for better equilibration between the liquid and vapor phases.

Q2: My product is a solid. How can I remove the liquid 2-fluorotoluene?

A2: Recrystallization is the most effective technique for purifying a solid product from a liquid impurity.

The principle of recrystallization relies on the differential solubility of your product in a given solvent at different temperatures.[5][6][7] The unreacted 2-fluorotoluene will remain in the solvent (mother liquor) while your purified solid product crystallizes out upon cooling.

Expert Insight: The choice of solvent is critical for a successful recrystallization. An ideal solvent should dissolve your product well at high temperatures but poorly at low temperatures. The 2-fluorotoluene should ideally be soluble in the chosen solvent at all temperatures.

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose an appropriate solvent or solvent system.

  • Dissolution: Dissolve the crude reaction mixture (containing your solid product and unreacted 2-fluorotoluene) in a minimum amount of the hot recrystallization solvent.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor containing the 2-fluorotoluene.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Troubleshooting:

  • Problem: The product does not crystallize upon cooling.

    • Solution: The solution may not be saturated. Try evaporating some of the solvent to increase the concentration of your product. Alternatively, scratching the inside of the flask with a glass rod can induce crystallization. Seeding with a small crystal of the pure product can also be effective.

  • Problem: The product oils out instead of crystallizing.

    • Solution: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent. Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.

Q3: The boiling points of my product and 2-fluorotoluene are very close, and my product is an oil. What purification method should I consider?

A3: Flash Column Chromatography is the most suitable technique in this situation.

Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[9] By carefully selecting the eluent system, you can achieve separation of compounds with very similar boiling points.

Expert Insight: The key to a successful chromatographic separation is finding an eluent system that provides a good separation factor (difference in retention factors, Rf) between 2-fluorotoluene and your product. Thin-layer chromatography (TLC) should be used to determine the optimal eluent system before running the column. For separating moderately polar compounds from the less polar 2-fluorotoluene, a gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: Develop a TLC method to determine the Rf values of 2-fluorotoluene and your product in various solvent systems. Aim for an Rf of your product between 0.2 and 0.4 and a significant difference in Rf from 2-fluorotoluene.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel.

  • Elution: Run the column by passing the eluent through the silica gel under positive pressure (using air or nitrogen).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the fractions containing the purified product and remove the solvent using a rotary evaporator.

Troubleshooting:

  • Problem: The compounds are not separating on the column.

    • Solution: The eluent system is not optimal. If the compounds are moving too quickly, decrease the polarity of the eluent. If they are moving too slowly or not at all, increase the polarity of the eluent. A shallower solvent gradient during elution can also improve separation.

Q4: Can I use a chemical method to remove residual 2-fluorotoluene?

A4: While less common for unreacted starting materials, a chemical quench can be considered if the product is stable to the reaction conditions.

This approach involves adding a reagent that selectively reacts with the 2-fluorotoluene to form a new compound that is more easily separated (e.g., by extraction or filtration). This is generally a more advanced and less universally applicable method. For instance, if your desired product is unreactive towards certain electrophilic aromatic substitution conditions, you could potentially introduce a functional group onto the unreacted 2-fluorotoluene to drastically change its polarity, facilitating separation. However, this is often more complex than physical separation methods.

Expert Insight: This method is highly specific to the reaction and the product's stability. It is crucial to ensure that the quenching reagent does not react with your desired product. A thorough literature search for selective reactions of 2-fluorotoluene is recommended before attempting this approach.

Workflow and Decision-Making Diagram

To assist in selecting the most appropriate purification strategy, the following diagram outlines a logical workflow based on the properties of your desired product.

Purification_Workflow start Reaction Mixture (Product + unreacted 2-Fluorotoluene) product_state Is the product a solid or an oil? start->product_state solid_product Recrystallization product_state->solid_product Solid oil_product What is the boiling point difference? product_state->oil_product Oil end_solid Pure Solid Product solid_product->end_solid large_bp_diff Fractional Distillation oil_product->large_bp_diff Large (>30-40 °C) small_bp_diff Flash Column Chromatography oil_product->small_bp_diff Small / Similar end_oil_distill Pure Oil Product large_bp_diff->end_oil_distill end_oil_chrom Pure Oil Product small_bp_diff->end_oil_chrom

Caption: Decision tree for selecting a purification method.

Concluding Remarks

The removal of unreacted 2-fluorotoluene from a reaction mixture is a common yet critical step in organic synthesis. The choice of purification method is dictated by the physical properties of the desired product. By understanding the principles behind distillation, recrystallization, and chromatography, and by systematically troubleshooting potential issues, researchers can effectively isolate their target compounds in high purity. This guide provides a foundational framework for addressing these purification challenges. For more complex separation problems, a combination of these techniques may be necessary.

References

  • Sinochem Nanjing Corporation. 2-Fluorotoluene. [Link]

  • Agilent. Halogenated aromatic hydrocarbons Separation of fluorotoluene isomers. [Link]

  • PubChem. 2-Fluorotoluene. [Link]

  • Chromatography Forum. Separation of 2-Chloro, 4-Fluorotoluene to its isomer. [Link]

  • Google Patents.
  • Google Patents. CN102786386A - Preparation method of 4-chloro-2-fluorotoluene.
  • Amrita Vishwa Vidyapeetham. Recrystallization. [Link]

  • University of Alberta. Recrystallization. [Link]

  • Google Patents.
  • PMC. Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment. [Link]

  • Patsnap. Preparation method of 2-chloro-4-fluorotoluene. [Link]

  • Google Patents.
  • European Patent Office. Process for manufacture of fluoroaromatics - EP 0330420 A1. [Link]

  • University of Toronto. Experiment 2: Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Evans Group, Harvard University. Remove Sticky Reagents. [Link]

  • Chemistry LibreTexts. Recrystallization. [Link]

  • Semantic Scholar. [18F]-Fluoride capture and release: azeotropic drying free nucleophilic aromatic radiofluorination assisted by a phosphonium borane. [Link]

  • ResearchGate. Fluorinated Aromatic Compounds. [Link]

  • ResearchGate. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. [Link]

  • Google Patents.
  • Chemistry LibreTexts. Introduction to Chromatographic Separations. [Link]

  • Organic Chemistry Portal. Organic Reaction Workup Formulas for Specific Reagents. [Link]

Sources

Technical Support Center: Crystallization of 4-(3-fluoro-4-methylphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the purification of 4-(3-fluoro-4-methylphenyl)-4-oxobutanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity crystalline material. We will address common challenges and frequently asked questions, grounding our recommendations in established scientific principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What is the structural significance of 4-(3-fluoro-4-methylphenyl)-4-oxobutanoic acid and why is crystallization crucial?

A1: 4-(3-fluoro-4-methylphenyl)-4-oxobutanoic acid is a γ-keto acid. This bifunctional molecule contains both a ketone and a carboxylic acid group, making it a valuable building block in organic synthesis.[1] Such compounds are often precursors or intermediates in the development of active pharmaceutical ingredients (APIs).[2][3]

Crystallization is the most critical purification step for these solid compounds for several reasons:[4][5]

  • Chemical Purity: It effectively removes impurities from the reaction mixture, such as starting materials, by-products, and colorants.

  • Polymorph Control: The specific crystalline form (polymorph) of an API can significantly impact its physical and chemical properties, including solubility, stability, and bioavailability.[6] Controlled crystallization ensures the formation of the desired, most stable polymorph.

  • Physical Properties: The process allows for control over crystal size and habit (shape), which affects downstream processing steps like filtration, drying, and formulation.[2]

Q2: What are the guiding principles for selecting an appropriate crystallization solvent for this compound?

A2: A suitable solvent system is the cornerstone of a successful crystallization. The ideal solvent should exhibit a steep solubility curve: the compound should be highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[7][8]

For 4-(3-fluoro-4-methylphenyl)-4-oxobutanoic acid, consider the following:

  • Polarity: The molecule has a polar carboxylic acid group and a moderately polar ketone, but also a large, non-polar aromatic ring. This suggests that solvents of intermediate polarity or solvent mixtures will be most effective.

  • Functional Group Compatibility: The solvent must be inert and not react with the compound. For instance, highly reactive solvents should be avoided.

  • Boiling Point: The solvent's boiling point should be high enough to provide a sufficient temperature differential for solubility but ideally at least 10 °C below the compound's melting point to prevent it from melting in the hot solvent, a phenomenon known as "oiling out".[7]

  • Volatility: The solvent should be volatile enough to be easily removed from the final crystalline product during drying.[7]

Based on these principles and literature on similar aromatic keto-acids, promising candidates include alcohols (methanol, ethanol), aqueous alcohol mixtures, and mixtures of hydrocarbons with alcohols.[9][10]

Q3: What are the most common and effective crystallization techniques for this type of molecule?

A3: Several techniques can be employed, with the choice depending on the chosen solvent system and the compound's properties.[5][6]

  • Cooling Crystallization: This is the most common method.[6] The impure solid is dissolved in a minimal amount of a suitable hot solvent to create a saturated solution. As the solution slowly cools, the solubility decreases, leading to supersaturation and the formation of pure crystals.[4]

  • Anti-Solvent Crystallization: This technique is used when a good single solvent cannot be found. The compound is dissolved in a "good" solvent in which it is highly soluble. A second "anti-solvent," in which the compound is insoluble but which is miscible with the first solvent, is then slowly added.[2][5] This reduces the overall solubility of the compound in the mixture, inducing crystallization.

  • Evaporative Crystallization: The solvent is slowly evaporated from the solution, increasing the concentration of the solute and leading to crystallization.[6] This is often used for generating high-quality single crystals for analysis but can be less practical for bulk purification.

Troubleshooting Guide

Q4: My compound separated as an oil instead of forming crystals ("oiling out"). What causes this and how can I fix it?

A4: "Oiling out" is a common problem where the compound separates from the solution as a liquid phase rather than a solid crystal lattice.[7] This typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute. Impurities can also depress the melting point, exacerbating the issue.

Causality & Corrective Actions:

  • Cause: The cooling rate is too fast, or the solution is too concentrated.

  • Solution 1: Reheat and Dilute. Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation point. Allow the solution to cool much more slowly.[11]

  • Solution 2: Lower the Crystallization Temperature. If possible, use a solvent system with a lower boiling point so that the solution temperature stays below the compound's melting point.

  • Solution 3: Use an Anti-Solvent. Dissolve the compound in a good solvent at room temperature and slowly add an anti-solvent to induce crystallization without heating.

Q5: Crystallization occurred almost instantly upon cooling, resulting in a fine powder. Is this a problem?

A5: Yes, this is often problematic. Rapid precipitation, or "crashing out," traps impurities within the fast-forming solid, defeating the purpose of crystallization.[11] The goal is slow crystal growth, which allows for the selective incorporation of only the desired molecules into the lattice, excluding impurities. An ideal crystallization should show initial crystal formation after 5-15 minutes of cooling, with continued growth over 20-60 minutes.[11]

Causality & Corrective Actions:

  • Cause: The solution is too supersaturated. The solubility of the compound in the chosen solvent is likely too low at the elevated temperature.

  • Solution: Reheat the flask to redissolve the solid. Add more of the hot solvent to reduce the level of supersaturation.[11] This will keep the compound in solution for a longer period during the cooling phase, promoting slower, more orderly crystal growth.

Q6: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

A6: The absence of crystallization indicates that the solution is not sufficiently supersaturated at the lower temperature.

Causality & Corrective Actions:

  • Cause 1: Too Much Solvent. You have likely used an excessive amount of solvent, and the compound remains soluble even at low temperatures.

  • Solution 1: If the solvent is volatile, you can boil off a portion of it to increase the concentration.[8][11] After reducing the volume, allow the solution to cool again.

  • Cause 2: Lack of Nucleation Sites. Crystal growth requires an initial nucleation event.

  • Solution 2: Induce Crystallization.

    • Seeding: Add a tiny, pure crystal of the target compound to the solution. This "seed" provides a template for further crystal growth.[2][4]

    • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod.[8] The microscopic scratches on the glass can provide nucleation sites.

Q7: The final yield of my crystalline product is very low. How can I improve recovery?

A7: Low yield is often a trade-off for high purity, but it can be optimized.

Causality & Corrective Actions:

  • Cause 1: Inappropriate Solvent Choice. The compound may have significant solubility in the solvent even at low temperatures, meaning a large portion remains in the mother liquor.

  • Solution 1: Re-evaluate your solvent system. A mixed-solvent (anti-solvent) system can often provide a better yield by dramatically reducing solubility upon addition of the anti-solvent.[12]

  • Cause 2: Insufficient Cooling. The solution was not cooled to a low enough temperature to maximize precipitation.

  • Solution 2: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes. For some systems, a freezer may be used if the solvent will not freeze.

  • Cause 3: Premature Filtration. The crystallization process was not complete before filtration.

  • Solution 3: Allow adequate time for crystallization. Once crystal formation appears to have stopped, let the flask sit undisturbed at a low temperature for a longer period (e.g., several hours or overnight) to maximize recovery.

Recommended Experimental Protocols

Protocol 1: Cooling Crystallization from Aqueous Ethanol

This method is often effective for aromatic carboxylic acids and is a good starting point.

  • Dissolution: Place the crude 4-(3-fluoro-4-methylphenyl)-4-oxobutanoic acid in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid dissolves completely.

  • Induce Saturation: To the hot solution, add deionized water dropwise until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.

  • Clarification: Add a few more drops of hot 95% ethanol until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To ensure slow cooling, you can place it inside a larger beaker.

  • Crystal Growth: Once the solution reaches room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (the same ratio used for crystallization) to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Anti-Solvent Crystallization from Toluene-Hexane

This protocol uses a polar aromatic solvent to dissolve the compound and a non-polar aliphatic anti-solvent to induce precipitation. This can be effective for removing less polar impurities.

  • Dissolution: Dissolve the crude material in a minimal amount of warm toluene (approx. 50-60 °C). Ensure all the solid is dissolved.

  • Anti-Solvent Addition: While stirring the warm toluene solution, slowly add hexane (the anti-solvent) dropwise.

  • Induce Crystallization: Continue adding hexane until the solution becomes persistently turbid.

  • Cooling & Growth: Allow the mixture to cool slowly to room temperature, then place it in an ice bath for 30 minutes to complete the crystallization.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold hexane.

  • Drying: Dry the pure crystals under vacuum.

Data Summary

Solvent SystemTypeRationale & CommentsReference
Ethanol / Water Mixed (Cooling)Excellent choice for aromatic acids. Ethanol solubilizes the compound, while water acts as an anti-solvent, allowing for a sharp decrease in solubility upon cooling. A similar, non-fluorinated analog crystallizes well from this system.[10][12]
Methanol Single (Cooling)A related compound was successfully crystallized from methanol.[13] Good for polar compounds, but solubility may remain high at low temperatures, potentially reducing yield.[9][13]
Toluene / Hexane Mixed (Anti-Solvent)Toluene's aromaticity can help dissolve the phenyl ring, while hexane is an effective anti-solvent. Good for removing non-polar impurities.[9][10]
Ethyl Acetate / Hexane Mixed (Anti-Solvent)A classic solvent pair. Ethyl acetate is a good solvent for both the ketone and acid moieties, while hexane is a non-polar anti-solvent.[8][12]
Isopropanol Single (Cooling)Mentioned as a suitable alcohol for keto-acid crystallization. Its higher boiling point compared to methanol may be advantageous.[9]

Process Diagrams

SolventSelectionWorkflow start Start: Crude Solid test Small-Scale Solubility Tests (5-10 mg in 0.2 mL solvent) start->test hot_cold Is it highly soluble when hot AND poorly soluble when cold? test->hot_cold single_solvent SUCCESS: Use as single solvent for Cooling Crystallization hot_cold->single_solvent Yes hot_sol Is it soluble in a 'good' solvent at RT? hot_cold->hot_sol No insol_anti Is it insoluble in a miscible 'anti-solvent'? hot_sol->insol_anti Yes fail FAIL: Re-evaluate solvent choices. Consider other techniques. hot_sol->fail No mixed_solvent SUCCESS: Use as solvent pair for Anti-Solvent Crystallization insol_anti->mixed_solvent Yes insol_anti->fail No

Caption: Workflow for systematic solvent selection.

TroubleshootingWorkflow start Problem After Cooling q1 What is the issue? start->q1 oiled_out Compound 'Oiled Out' q1->oiled_out Liquid droplets no_crystals No Crystals Formed q1->no_crystals Clear solution powder Fine Powder / Crashed Out q1->powder Rapid solid formation low_yield Low Yield q1->low_yield Few crystals sol_oiled Action: 1. Reheat solution. 2. Add more solvent (10-20%). 3. Cool SLOWLY. oiled_out->sol_oiled sol_no_crystals Action: 1. Induce (scratch/seed). 2. If fails, boil off some solvent. 3. Re-cool. no_crystals->sol_no_crystals sol_powder Action: 1. Reheat to re-dissolve. 2. Add more solvent. 3. Cool much more slowly. powder->sol_powder sol_low_yield Action: 1. Ensure sufficient cooling time/temp. 2. Recover from mother liquor. 3. Re-evaluate solvent system. low_yield->sol_low_yield

Caption: Troubleshooting flowchart for common issues.

References

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Characterization of 3-Fluoro-4-Methylphenyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of drug development and metabolic profiling, 3-fluoro-4-methylphenyl esters represent a critical structural motif, often serving as prodrug moieties or reactive intermediates. This guide objectively compares the mass spectrometry (MS) performance of these fluorinated esters against their non-fluorinated analogs (4-methylphenyl esters) and standard phenyl esters.

Key Findings:

  • Diagnostic Specificity: The fluorine substitution shifts the characteristic phenolic fragment ion from

    
     108  (cresol) to 
    
    
    
    126
    , moving the diagnostic signal into a spectral region with significantly lower chemical noise.
  • Fragmentation Efficiency: The electron-withdrawing nature of the fluorine atom at the meta position (relative to the ester linkage) stabilizes the phenoxide leaving group, facilitating Collision-Induced Dissociation (CID) at lower collision energies (CE) compared to non-fluorinated counterparts.

  • Metabolic Stability: While offering superior MS detectability, these esters exhibit increased hydrolytic lability, requiring specific buffering protocols during sample preparation.

Introduction: The Fluorine Advantage in MS Profiling

Fluorine scanning is a standard medicinal chemistry tactic to block metabolic soft spots. However, its impact on analytical characterization is equally profound. In mass spectrometry, the substitution of Hydrogen (1 Da) with Fluorine (19 Da) creates a distinct mass shift that serves as an isotopic label without the cost of deuteration.

For 3-fluoro-4-methylphenyl esters , the fragmentation behavior is dominated by the stability of the 3-fluoro-4-methylphenol moiety. Understanding this behavior is essential for differentiating these compounds from isobaric impurities and metabolites.

The Comparators

This guide compares the target analyte against:

  • 4-Methylphenyl Esters (p-Tolyl Esters): The direct non-fluorinated analog.

  • Phenyl Esters: The unsubstituted baseline.

Mechanistic Fragmentation Analysis

The fragmentation of phenyl esters under Electrospray Ionization (ESI) and Electron Ionization (EI) generally follows two competing pathways:


-cleavage  (acylium formation) and Rearrangement  (phenol formation).
The "Ortho/Meta" Effect

In 3-fluoro-4-methylphenyl esters, the fluorine atom is located meta to the ester oxygen (assuming standard IUPAC numbering where the ester attachment is C1). This positioning is critical:

  • Inductive Effect (-I): Fluorine withdraws electron density from the ring, making the carbonyl carbon more electrophilic and the ester bond weaker.

  • Resonance Effect (+R): While F can donate electrons, the -I effect dominates bond polarization here, stabilizing the negative charge on the phenoxy oxygen during the transition state.

Visualization: Fragmentation Pathways

The following diagram details the competition between Acylium ion formation and the specific rearrangement leading to the diagnostic


 126 ion.

FragmentationMechanism cluster_legend Pathway Legend Parent Parent Ester [M+H]+ (Precursor) TS Transition State (4-membered) Parent->TS CID Energy Rearrange H-Transfer (McLafferty-like) Parent->Rearrange Path B: H-Transfer Acylium Acylium Ion [R-C≡O]+ TS->Acylium Path A: α-Cleavage Phenol Neutral Phenol (Loss) TS->Phenol Neutral Loss PhenolIon Diagnostic Ion [3-F-4-Me-PhOH•]+ m/z 126 Rearrange->PhenolIon Charge Retention on Aromatic NeutralKetene Neutral Ketene (R-CH=C=O) Rearrange->NeutralKetene key Path A: Common to all esters Path B: Diagnostic for Phenyl Esters

Figure 1: Competitive fragmentation pathways. Path B yields the diagnostic


 126 ion specific to the fluorinated target.

Comparative Performance Data

The following data summarizes the MS/MS characteristics obtained using a Triple Quadrupole (QqQ) system in ESI(+) mode.

Table 1: Diagnostic Ion Comparison
Feature3-Fluoro-4-methylphenyl Ester 4-Methylphenyl Ester Phenyl Ester
Diagnostic Fragment (

)
126 10894
Interference Potential Low (Unique mass defect)High (Common background)Very High (Solvent/Matrix)
Collision Energy (CE50) 15-20 eV 20-25 eV22-28 eV
Relative Abundance High (Stabilized radical cation)MediumMedium
Analysis of Data
  • Signal-to-Noise (S/N): The shift to

    
     126 moves the signal away from the "chemical noise" often seen at 
    
    
    
    94 and 108 (which can arise from plasticizers or solvent clusters). This results in a typically 2-3x improvement in Lower Limit of Quantitation (LLOQ) for the fluorinated ester in complex matrices like plasma.
  • Fragmentation Kinetics: The 3-fluoro analog requires approximately 5 eV less collision energy to achieve 50% fragmentation (CE50) compared to the phenyl ester. This is attributed to the stability of the 3-fluoro-4-methylphenoxide leaving group.

Experimental Protocol: Validated Workflow

To ensure reproducible data, the following protocol controls for the hydrolytic instability of fluorinated esters while maximizing ionization.

Reagents & Apparatus[1]
  • Solvents: LC-MS grade Acetonitrile (ACN) and Water.

  • Modifier: 0.1% Formic Acid (Do not use Ammonium Hydroxide; high pH accelerates hydrolysis).

  • Internal Standard: Deuterated analog (e.g.,

    
    -methyl ester) or a structural analog (e.g., 4-chlorophenyl ester).
    
Step-by-Step Workflow
  • Stock Preparation: Dissolve 1 mg of ester in 100% anhydrous ACN. Store at -20°C. Note: Avoid protic solvents (MeOH) for stock storage to prevent transesterification.

  • Working Solution: Dilute to 1 µg/mL in 50:50 ACN:Water (+0.1% Formic Acid).

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Gradient: 5% B to 95% B over 5 min (B = ACN + 0.1% FA).

  • MS Source Settings (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 350°C.

    • Crucial: Set Source Offset/Cone Voltage conservatively (e.g., 20V) to prevent in-source fragmentation, which is common with these labile esters.

Visualization: Analytical Decision Tree

Workflow Start Sample Preparation SolventCheck Solvent Selection: Avoid MeOH (Transesterification risk) Use ACN Start->SolventCheck DirectInfusion Direct Infusion (Tune) SolventCheck->DirectInfusion PrecursorScan Q1 Scan: Identify [M+H]+ or [M+NH4]+ DirectInfusion->PrecursorScan ProductScan Product Ion Scan (MS2): Sweep CE 10-40 eV PrecursorScan->ProductScan Decision Is m/z 126 Dominant? ProductScan->Decision MethodA Method A: Quantitation Transition: Parent -> 126 Decision->MethodA Yes (High Sensitivity) MethodB Method B: Structural ID Transition: Parent -> Acylium Decision->MethodB No (Use Acylium)

Figure 2: Analytical workflow for optimizing detection of fluorinated phenyl esters.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for rearrangement mechanisms).
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Gross, M. L. (2004).[1] Focus in honor of Fred McLafferty, 2003 Distinguished Contribution awardee, for the discovery of the "McLafferty Rearrangement".[1] Journal of the American Society for Mass Spectrometry, 15(7), 951-955.[1] Link

  • NIST Mass Spectrometry Data Center. (2023). NIST Standard Reference Database 1A. (Source for standard phenyl ester fragmentation patterns). Link

Sources

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of Fluorinated Phenyl Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of medicinal chemistry.[1] Fluorinated phenyl intermediates are pivotal building blocks in the synthesis of a significant portion of today's pharmaceuticals, with some estimates suggesting that up to 30% of blockbuster drugs contain fluorine.[2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, binding affinity, and pharmacokinetic profile.[1][3][4][5] Consequently, ensuring the purity of these fluorinated intermediates is not merely a matter of quality control; it is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of fluorinated phenyl intermediates. As a senior application scientist, my objective is to move beyond a simple recitation of protocols and delve into the rationale behind methodological choices, offering a framework for developing robust and reliable analytical strategies. We will explore the nuances of stationary phase selection, the logic of orthogonal method development, and the practical application of these principles through detailed experimental protocols.

The Analytical Challenge: The Unique Nature of Fluorinated Phenyl Intermediates

The very properties that make fluorine a valuable tool in drug design also present unique challenges in their analytical characterization. The high electronegativity of fluorine can alter the electron density of the aromatic ring, influencing the molecule's polarity, hydrophobicity, and potential for intermolecular interactions. This can lead to co-elution with structurally similar impurities, poor peak shapes, and difficulties in achieving adequate retention on traditional reversed-phase columns.

Comparative Analysis of HPLC Methodologies

The cornerstone of a robust purity analysis is the selection of an appropriate HPLC method. For fluorinated phenyl intermediates, a multi-faceted approach is often necessary, employing orthogonal methods to ensure all potential impurities are detected and resolved.[6][7][8]

Reversed-Phase HPLC (RP-HPLC): Beyond the C18 Column

Reversed-phase HPLC is the workhorse of pharmaceutical analysis, and for good reason.[9] However, the standard C18 column may not always provide the optimal selectivity for fluorinated compounds.

  • Pentafluorophenyl (PFP) Phases: These stationary phases offer a compelling alternative to traditional alkyl phases.[9][10] The electron-deficient fluorinated phenyl ring of the stationary phase can engage in unique π-π, dipole-dipole, and charge-transfer interactions with the fluorinated phenyl ring of the analyte. This often results in enhanced retention and selectivity for halogenated and aromatic compounds, which may be poorly resolved on a C18 column.[10]

  • Perfluoroalkyl Phases: These phases, with bonded perfluorinated alkyl chains, can exhibit "fluorous" interactions, leading to enhanced retention of highly fluorinated compounds.[9][11] This can be particularly useful for separating compounds with varying degrees of fluorination.

Table 1: Comparison of Reversed-Phase HPLC Columns for Fluorinated Phenyl Intermediate Analysis

Column TypePrimary Interaction Mechanism(s)Advantages for Fluorinated Phenyl IntermediatesDisadvantages
C18 (Octadecylsilane) Hydrophobic interactionsWell-understood, widely available, good for general-purpose screening.May provide insufficient selectivity for positional isomers and structurally similar impurities. Can exhibit poor retention for more polar fluorinated compounds.
PFP (Pentafluorophenyl) π-π interactions, dipole-dipole, charge transfer, hydrophobic interactionsEnhanced selectivity for positional isomers, halogenated compounds, and aromatic systems.[10] Can provide alternative elution orders compared to C18.[10]May have lower hydrophobic retention than C18 for some compounds.
Perfluoroalkyl Fluorous interactions, hydrophobic interactionsIncreased retention for highly fluorinated compounds.[11] Useful for separating mixtures of fluorinated and non-fluorinated analytes.[10]May exhibit lower retention for non-fluorinated compounds compared to C18.[11]
Chiral HPLC: Resolving Enantiomeric Impurities

For chiral fluorinated phenyl intermediates, the control of enantiomeric purity is paramount. Chiral HPLC is the definitive technique for this analysis.

  • Chiral Stationary Phases (CSPs): A wide variety of CSPs are commercially available, with polysaccharide-based phases (e.g., amylose or cellulose derivatives) being particularly versatile.[12] The selection of the appropriate CSP is often empirical and requires screening of several different column chemistries.

  • Tandem Achiral-Chiral Systems: In some cases, a combination of an achiral column followed by a chiral column can be employed to first separate achiral impurities before resolving the enantiomers of the main component.[13]

The Power of Orthogonality

Relying on a single analytical method, no matter how well-optimized, carries the risk of overlooking co-eluting impurities.[8] The principle of orthogonality involves using two or more analytical methods with different separation mechanisms to provide a more comprehensive impurity profile.[6][7] For example, a C18 method could be complemented by a PFP method, or a reversed-phase method could be paired with a normal-phase or HILIC method.

Diagram 1: Logical Workflow for HPLC Method Selection

MethodSelection Start Purity Analysis of Fluorinated Phenyl Intermediate IsChiral Is the Intermediate Chiral? Start->IsChiral ScreenRP Screen Reversed-Phase Columns (C18, PFP, etc.) IsChiral->ScreenRP No ScreenChiral Screen Chiral Stationary Phases IsChiral->ScreenChiral Yes OptimizeRP Optimize Achiral Method ScreenRP->OptimizeRP OptimizeChiral Optimize Chiral Method ScreenChiral->OptimizeChiral OrthogonalCheck Implement Orthogonal Method (e.g., different column or mode) OptimizeRP->OrthogonalCheck OptimizeChiral->OrthogonalCheck FinalMethod Final Validated Purity Method(s) OrthogonalCheck->FinalMethod Comprehensive Profile PurityScreening cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Prep Prepare Sample (1 mg/mL) Dissolve in ACN:Water C18 Column: C18 Mobile Phase: Water/ACN with 0.1% FA Run Gradient Prep->C18 PFP Column: PFP Mobile Phase: Water/ACN with 0.1% FA Run Gradient Prep->PFP Compare Compare Chromatograms Assess Resolution Select Optimal Column C18->Compare PFP->Compare

Caption: A streamlined workflow for comparative HPLC column screening.

Protocol 2: Chiral Purity Analysis

This protocol outlines a general approach for chiral method development.

Instrumentation:

  • HPLC or SFC system with a UV or Circular Dichroism (CD) detector.

Columns:

  • A selection of chiral stationary phases (e.g., Amylose tris(3,5-dimethylphenylcarbamate), Cellulose tris(3,5-dimethylphenylcarbamate)).

Mobile Phase:

  • Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) for normal-phase chromatography. Reversed-phase chiral separations are also possible.

Procedure:

  • Prepare a racemic standard of the fluorinated phenyl intermediate.

  • Screen the selection of chiral columns under isocratic conditions with various mobile phase compositions (e.g., 90:10, 80:20, 70:30 hexane:isopropanol).

  • Identify the column and mobile phase combination that provides baseline separation of the enantiomers.

  • Optimize the mobile phase composition and flow rate to achieve a suitable resolution (Rs > 1.5) and run time.

Data Interpretation and Validation

A validated HPLC method is one that has been demonstrated to be suitable for its intended purpose. [14]Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. [15]* Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. [15]* Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. [14]* Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. [15]

Table 2: Typical Acceptance Criteria for HPLC Method Validation

Validation ParameterAcceptance Criteria
Specificity No interference from blank or placebo at the retention time of the analyte and its impurities.
Linearity (Correlation Coefficient, R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (Relative Standard Deviation, %RSD) ≤ 2.0%
LOD Signal-to-Noise Ratio ≥ 3
LOQ Signal-to-Noise Ratio ≥ 10
Robustness No significant impact on results from minor changes in method parameters (e.g., pH, flow rate).

Conclusion and Future Perspectives

The purity analysis of fluorinated phenyl intermediates is a critical aspect of pharmaceutical development that demands a thoughtful and scientifically rigorous approach. While traditional C18 columns remain a valuable tool, the unique properties of these molecules often necessitate the exploration of alternative stationary phases, such as pentafluorophenyl columns, to achieve optimal selectivity. The implementation of orthogonal methods is essential for a comprehensive understanding of a sample's impurity profile, and for chiral intermediates, the development of a robust enantioselective method is non-negotiable.

As the complexity of fluorinated molecules in drug discovery continues to grow, so too will the challenges in their analysis. Emerging technologies, such as Supercritical Fluid Chromatography (SFC) for chiral separations and advanced detection techniques like mass spectrometry for impurity identification, will play an increasingly important role. [16]By adhering to the principles of sound method development and validation outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and safety of the next generation of fluorinated pharmaceuticals.

References

  • Fluorine in drug discovery: Role, design and case studies. [Source URL not available]
  • Orthogonal HPLC Methods. [Source URL not available]
  • Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]

  • Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]

  • Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Agilent. [Link]

  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. ResearchGate. [Link]

  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Method Development for Drug Impurity Profiling: Part 1. LCGC International. [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH. [Link]

  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. [Source URL not available]
  • HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. SIELC Technologies. [Link]

  • Chiral and Achiral HPLC Separation of Chiral Pharmaceutical Compounds. Drexel University. [Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters. [Link]

  • Development and validation of a new analytical HPLC- method for the quality control of 6-[18F]fluoro-L-dopa. ResearchGate. [Link]

  • Challenges in the analytical determination of ultra-short-chain perfluoroalkyl acids and implications for environmental and human health. PMC - NIH. [Link]

  • Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). The University of Aberdeen Research Portal. [Link]

  • Challenges in HPLC Technology and Potential Solutions. G-M-I, Inc.. [Link]

  • Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS. [Source URL not available]
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Safety Operating Guide

Definitive Guide to the Proper Disposal of Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate. Designed for researchers, scientists, and drug development professionals, this guide synthesizes regulatory mandates with field-proven best practices to ensure personnel safety and environmental protection. The protocols outlined herein are built on a foundation of chemical hazard assessment, risk mitigation, and adherence to federal and local waste management regulations.

Hazard Identification and Risk Assessment: A Proactive Approach

Understanding the inherent risks of Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate is the cornerstone of its safe management. While a specific, comprehensive toxicological profile for this exact compound is not widely published, its chemical structure—a halogenated aromatic ketone—allows us to extrapolate a robust risk assessment based on well-documented hazards of analogous compounds.

Structural Analysis of Hazards:

  • Halogenated Organic Compound: The presence of a fluorine atom designates this compound as a halogenated organic. Halogenated solvents and reagents require specific disposal pathways, primarily because their combustion can form highly toxic and corrosive gases (e.g., hydrogen fluoride). They must never be mixed with non-halogenated solvent waste.[1][2]

  • Aromatic Ketone: Aromatic ketones can exhibit moderate toxicity and are often skin and eye irritants.[3][4]

  • Ester Group: While the ester functional group itself is relatively stable, the overall molecule's properties dictate its handling.

Based on this analysis and data from similar compounds, Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate should be treated as hazardous waste. The U.S. Environmental Protection Agency (EPA) classifies hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[5] This compound would likely be classified as toxic.

Hazard Profile Description Primary Safety Concern
Toxicity Assumed to be harmful if swallowed, inhaled, or absorbed through the skin, typical of many functionalized aromatic compounds.Avoid direct contact and inhalation.[1] Mandates use of fume hoods and appropriate Personal Protective Equipment (PPE).
Irritation Potential to cause skin and eye irritation upon contact.[4]Requires protective gloves and eyewear to prevent chemical burns and irritation.
Environmental Hazard May be toxic to aquatic life with long-lasting effects.[4]Prohibits disposal down the drain or in regular trash to prevent environmental contamination.[1][6]
Reactivity Stable under normal conditions but may react with strong oxidizing agents, acids, or bases.[7][8]Dictates strict segregation from incompatible chemical waste streams.

On-Site Waste Management: The Segregation Imperative

Proper disposal begins at the point of generation. The "cradle-to-grave" management approach, mandated by the Resource Conservation and Recovery Act (RCRA), holds the generator responsible for the waste from its creation to its final disposal.[9]

Step 1: Immediate Segregation

The single most critical step is to segregate this compound and any materials contaminated with it into a dedicated "Halogenated Organic Waste" container.[2]

Causality: Co-mingling halogenated and non-halogenated waste streams is a frequent and dangerous error in laboratory settings. It complicates the disposal process, as many disposal facilities use incineration. The presence of halogens requires specialized scrubbers to neutralize the resulting acid gases (like HF), making the disposal process more complex and costly. Mixing can also lead to unforeseen and hazardous chemical reactions.[7]

Step 2: Container Selection and Labeling

The integrity of your waste containment system is paramount for preventing leaks and ensuring safe transport.

  • Container Requirements:

    • Chemical Compatibility: Use only chemically resistant containers, such as high-density polyethylene (HDPE) or borosilicate glass carboys.[10][11] Do not use metal containers, as prolonged contact with halogenated solvents can lead to acid formation and corrosion.[12]

    • Condition: Containers must be free from damage, clean, and have a secure, leak-proof screw cap.[6][7]

    • Headroom: Fill containers to no more than 90% capacity to allow for vapor expansion.[7]

  • Labeling Protocol: Proper labeling is a strict EPA requirement.[13] Each container must be clearly marked with:

    • The words "HAZARDOUS WASTE" .[6][14]

    • The full chemical name: "Waste Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate" . Do not use abbreviations or chemical formulas.[6]

    • A list of all chemical constituents if it is a mixed waste stream.[7]

    • An indication of the associated hazards (e.g., "Toxic," "Irritant").[14]

Step 3: Satellite Accumulation

Waste should be accumulated at or near the point of generation in what the EPA defines as a Satellite Accumulation Area (SAA).[13][14] This area must be under the control of the laboratory personnel generating the waste. The container must remain closed at all times except when actively adding waste.[13] This practice minimizes the release of fugitive emissions and reduces the risk of spills.

Comprehensive Disposal Workflow

The following diagram and protocol outline the complete, compliant workflow for disposing of Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate.

DisposalWorkflow Disposal Workflow for Halogenated Organic Waste A Waste Generation (e.g., residual reagent, contaminated materials) B Hazard Assessment (Treat as Toxic, Irritant, Halogenated Waste) A->B C Select PPE (Butyl/Viton Gloves, Goggles, Lab Coat) B->C D Segregate Waste (Place in dedicated 'Halogenated Organic Waste' container) C->D E Container Management (Use compatible HDPE/Glass container. Keep closed.) D->E F Label Container ('Hazardous Waste', Full Chemical Name) E->F G Store in Satellite Accumulation Area (SAA) (At/near point of generation) F->G H Log Waste (Maintain accurate disposal records) G->H I Transfer to Central Accumulation Area (CAA) (When SAA limits are reached) G->I Full or >1 qt of acute waste J Arrange Pickup (Contact licensed hazardous waste disposal vendor) I->J K Manifest & Transport (Vendor provides manifest for 'cradle-to-grave' tracking) J->K

Caption: Workflow for compliant disposal of halogenated waste.

Step-by-Step Disposal Protocol:
  • Don Appropriate PPE: Before handling the waste, wear the correct personal protective equipment. See the table below for guidance.

  • Transfer Waste: Carefully transfer the waste Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate into the designated, pre-labeled "Halogenated Organic Waste" container.

  • Secure Container: Immediately and securely close the container lid.[13]

  • Store Safely: Place the container in your lab's designated Satellite Accumulation Area. Ensure it is stored in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Maintain Records: Document the addition of waste to your laboratory's hazardous waste log. This is crucial for regulatory compliance and waste tracking.

  • Full Container Procedure: Once the container is full (or accumulation time limits are approaching), coordinate with your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and final disposal.[15]

Personal Protective Equipment (PPE): Your First Line of Defense

Selecting the correct PPE is non-negotiable. The choice of glove material is particularly critical when handling halogenated organic compounds and ketones.

PPE Item Specification Rationale
Eye Protection ANSI-approved chemical splash goggles or a face shield worn over safety glasses.[16]Protects against splashes and vapors, which can cause serious eye irritation.
Hand Protection Butyl or Viton/Butyl gloves are highly recommended.[17][18] Polyvinyl alcohol (PVA) gloves also offer excellent protection but are not for use with water-based solutions.[19]These materials provide superior resistance to ketones and halogenated solvents. Nitrile gloves offer good general protection but may have a shorter breakthrough time with certain halogenated compounds and should only be used for incidental contact.[20]
Body Protection A flame-resistant laboratory coat, long pants, and closed-toe shoes.[1]Protects skin from accidental contact and spills.
Respiratory All handling and transfers should be conducted inside a certified chemical fume hood.[1][21]Prevents inhalation of potentially toxic vapors.

Emergency Procedures: Spill Management

Accidents happen. A well-rehearsed spill response plan can significantly mitigate the associated risks.

SpillResponse Chemical Spill Response Plan Spill Spill Occurs Alert Alert personnel in the immediate area Spill->Alert Assess Assess the spill (Size, Location, Hazard) Alert->Assess Decision Can you safely manage the spill? Assess->Decision SmallSpill Minor Spill Procedure Decision->SmallSpill Yes LargeSpill Major Spill Procedure Decision->LargeSpill No PPE Don appropriate PPE (Butyl gloves, goggles, respirator if needed) SmallSpill->PPE Evacuate Evacuate the area. Isolate if possible. LargeSpill->Evacuate Contain Contain the spill (Use absorbent dikes) PPE->Contain Absorb Absorb material (Use vermiculite or chemical absorbent pads) Contain->Absorb Collect Collect debris into a sealable container Absorb->Collect LabelWaste Label as 'Hazardous Waste: Spill Debris' Collect->LabelWaste Decon Decontaminate the area and affected equipment LabelWaste->Decon Report Report incident to supervisor Decon->Report CallEHS Contact EHS / Emergency Response (Provide details: location, chemical, amount) Evacuate->CallEHS CallEHS->Report

Caption: Decision tree for responding to a chemical spill.

Minor Spill Cleanup Protocol (Manageable by Lab Personnel):
  • Alert & Isolate: Alert colleagues in the immediate area. Secure the area and prevent unauthorized entry.[22]

  • Ventilate: Ensure the chemical fume hood is operating to maximize ventilation.[23]

  • Don PPE: Wear, at a minimum, double-layered nitrile or butyl gloves, chemical splash goggles, and a lab coat.

  • Contain: Control the spread of the liquid by creating a dike around the spill's edge with an inert absorbent material like vermiculite, cat litter, or commercial spill pads.[22][23]

  • Absorb: Apply the absorbent material, working from the outside in, until the liquid is fully absorbed.[22]

  • Collect Waste: Carefully scoop the contaminated absorbent material into a compatible, sealable container (e.g., a heavy-duty plastic bag or pail).[24][25]

  • Label and Dispose: Label the container as "Hazardous Waste: Spill Debris containing Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate" and manage it as part of your halogenated waste stream.

  • Decontaminate: Clean the spill surface with soap and water or an appropriate laboratory detergent.[25]

  • Report: Report the incident to your laboratory supervisor and EHS department, per institutional policy.[25]

For major spills, or any spill you are not equipped or trained to handle, evacuate the area immediately and contact your institution's emergency response team.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). Tetra Tech. Available at: [Link]

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A Senior Application Scientist's Guide to the Safe Handling of Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate, and procedural information for the safe handling of Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate, a compound with potential applications in pharmaceutical synthesis. The following protocols are designed to be a self-validating system, grounded in established safety principles and tailored to the specific chemical nature of this substituted phenyl oxobutyrate.

Immediate Safety and Hazard Assessment

  • Skin and Eye Irritation: Aromatic ketones and esters can cause irritation upon contact.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[2]

  • Harmful if Swallowed: Similar compounds are classified as harmful if ingested.

Given these potential hazards, a cautious and proactive approach to personal protective equipment (PPE) is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following recommendations are based on a risk assessment of handling Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate in a laboratory setting.

Eye and Face Protection
  • Minimum Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards for all procedures.[1]

  • Splash Hazard: When there is a potential for splashing (e.g., during transfers of solutions or reactions under pressure), a full-face shield should be worn over safety goggles.[4][5]

Skin Protection
  • Gloves: The choice of glove material is critical. Given the presence of an aromatic ketone and an ester functional group, gloves with good resistance to these chemical classes are necessary.

    • Recommended: Nitrile or neoprene gloves are suitable for incidental contact.[5][6] For extended contact or when handling larger quantities, consider using fluoroelastomer (Viton™) or butyl rubber gloves.[6] Always check the manufacturer's glove compatibility chart for specific breakthrough times.

    • Inspection and Replacement: Before each use, inspect gloves for any signs of degradation or puncture. Replace them immediately if compromised and after any known contact with the chemical.

  • Protective Clothing:

    • A standard laboratory coat is mandatory.[7]

    • For procedures with a higher risk of splashing, a chemically resistant apron made of materials like polyethylene or vinyl should be worn over the lab coat.[4][7]

    • Wear fire/flame resistant and impervious clothing when handling larger quantities or in processes where ignition sources are present.[1]

Respiratory Protection
  • General Use: Handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]

  • Aerosol or Dust Generation: If there is a potential for generating dust (if the compound is a solid) or aerosols, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[4][5] Respirator use requires proper training and fit-testing.[8]

Task Eye/Face Protection Gloves Protective Clothing Respiratory Protection
Weighing (small scale) Safety gogglesNitrile or NeopreneLab coatNot typically required in a fume hood
Solution Preparation Safety gogglesNitrile or NeopreneLab coatNot typically required in a fume hood
Reaction (reflux, etc.) Safety goggles and face shieldFluoroelastomer or Butyl rubberLab coat and chemical-resistant apronNot typically required in a fume hood
Large-Scale Operations Safety goggles and face shieldFluoroelastomer or Butyl rubberChemical-resistant suit or coverallsRespirator with organic vapor cartridge

Operational and Handling Plan

Adherence to a strict operational plan minimizes the risk of exposure and accidents.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.

    • Verify that an appropriate spill kit and emergency eyewash/shower station are readily accessible.[9][10]

    • Assemble all necessary equipment and reagents before starting the procedure.

  • Donning PPE:

    • Put on your lab coat and any additional protective clothing.

    • Don safety goggles and, if necessary, a face shield.

    • Wash and dry your hands thoroughly before putting on gloves.

  • Chemical Handling:

    • Conduct all manipulations of Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate within a certified chemical fume hood.[1]

    • Use non-sparking tools, especially when handling flammable solvents in conjunction with this compound.[11]

    • Keep containers tightly closed when not in use to prevent the release of vapors.[1][11]

    • Avoid the formation of dust and aerosols.[1]

  • Post-Handling:

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Remove gloves using a technique that avoids skin contact with the outer surface.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency and Spill Response

In the event of an emergency, a swift and informed response is crucial.

First-Aid Measures
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[8][9][10] Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9][10] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.

Spill Cleanup Protocol

For small spills (generally less than 1 liter) that you are trained and equipped to handle:

  • Alert and Isolate: Alert others in the immediate area and restrict access.[12]

  • Ventilate: Ensure adequate ventilation, but avoid creating strong drafts that could spread vapors.[12]

  • PPE: Don the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9][12]

  • Contain and Absorb: Use an inert absorbent material such as vermiculite, dry sand, or a commercial spill kit to contain and absorb the spill.[10][12] Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.

  • Collect and Dispose: Carefully collect the absorbed material and contaminated items into a suitable, sealable container for hazardous waste disposal.[8][12] Label the container clearly.

  • Decontaminate: Clean the spill area with soap and water or an appropriate solvent, followed by a final rinse.[12]

For large spills or spills of unknown materials, evacuate the area, close the doors, and contact your institution's emergency response team immediately.[9]

Disposal Plan

Proper disposal of chemical waste is essential to protect both human health and the environment.

Waste Segregation and Collection
  • All waste materials contaminated with Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate, including empty containers, used PPE, and spill cleanup debris, must be collected in a designated and clearly labeled hazardous waste container.

  • Do not mix this waste with other incompatible waste streams.

Disposal of Fluorinated Organic Compounds

Due to the presence of a carbon-fluorine bond, this compound is a fluorinated organic substance. Such compounds are known for their high stability.[13][14]

  • Recommended Disposal Method: High-temperature incineration is a promising method for the permanent elimination of fluorinated organic compounds like PFAS.[13][15] This process breaks the strong carbon-fluorine bonds, preventing the release of these persistent chemicals into the environment.[14][16]

  • Alternative Disposal: If incineration is not available, disposal in a permitted hazardous waste landfill is an option.[14][15] However, this only contains the substance and does not destroy it.[15]

  • Consult Local Regulations: Always follow your institution's and local regulatory guidelines for hazardous waste disposal.

Visual Workflow Guides

PPE Selection Workflow

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate scale Scale of Operation? start->scale splash Potential for Splash? scale->splash Small Scale scale->splash Large Scale nitrile Nitrile/Neoprene Gloves scale->nitrile Small Scale viton Fluoroelastomer/Butyl Gloves scale->viton Large Scale lab_coat Lab Coat scale->lab_coat Small Scale apron Lab Coat + Apron scale->apron Large Scale aerosol Aerosol/Dust Generation? splash->aerosol goggles Safety Goggles splash->goggles No face_shield Goggles + Face Shield splash->face_shield Yes fume_hood Fume Hood aerosol->fume_hood No respirator Respirator aerosol->respirator Yes

Caption: PPE selection based on operational risk factors.

Emergency Response Workflow

Emergency_Response cluster_event Emergency Event cluster_actions Immediate Actions cluster_followup Follow-Up event Exposure or Spill Occurs alert Alert Personnel event->alert exposure_type Exposure or Spill? spill_size Spill Size? exposure_type->spill_size Spill first_aid Administer First Aid (Flush for 15 min) exposure_type->first_aid Exposure evacuate Evacuate Area spill_size->evacuate Large cleanup Follow Spill Cleanup Protocol spill_size->cleanup Small alert->exposure_type call_emergency Call Emergency Services evacuate->call_emergency seek_medical Seek Medical Attention first_aid->seek_medical report Report Incident call_emergency->report cleanup->report seek_medical->report

Caption: Workflow for responding to an exposure or spill.

References

  • Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams. (n.d.). U.S. Environmental Protection Agency.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024, April 8). New Mexico Environment Department.
  • Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. (2021, May 11). MDPI.
  • Chemical Emergency Procedures. (n.d.).
  • Personal Protective Equipment: Hands. (2024, May 10). San José State University.
  • Personal Protective Equipment (PPE). (n.d.).
  • Chemical Spills. (n.d.). University of California, San Francisco.
  • Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services.
  • Chemical Spill Procedures. (n.d.). Princeton University.
  • Finding an End to Forever Chemicals. (2025, October 13). Eurofins USA.
  • Ethyl 4-fluoro-3-methyl-γ-oxobenzenebutanoate Safety Data Sheets. (2019, July 15). Echemi.
  • CHEMICAL SPILL PROCEDURES. (2024, March 29). University of North Carolina at Charlotte.
  • Personal Protection for the Applicator and Worker Module. (n.d.). Cornell University.
  • SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
  • Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York.
  • Chemical Resistant Protective Gear. (n.d.). R.S. Hughes.
  • SAFETY DATA SHEET. (2025, December 19).
  • How to Choose PPE for Chemical Work. (2025, October 23). Allan Chemical Corporation.
  • Safety Data Sheet. (n.d.). Merck Millipore.
  • SAFETY DATA SHEET. (2025, January 24). TCI Chemicals.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.